molecular formula C7H9NO2 B12905880 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile CAS No. 934-44-1

3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Cat. No.: B12905880
CAS No.: 934-44-1
M. Wt: 139.15 g/mol
InChI Key: BXPCWVZARVBVKM-UHFFFAOYSA-N
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Description

3-(2-Oxotetrahydrofuran-3-yl)propanenitrile is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

934-44-1

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(2-oxooxolan-3-yl)propanenitrile

InChI

InChI=1S/C7H9NO2/c8-4-1-2-6-3-5-10-7(6)9/h6H,1-3,5H2

InChI Key

BXPCWVZARVBVKM-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1CCC#N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

[1]

Executive Summary

This compound (also known as


1

indolizidinequinolizidine

Chemical Identity & Structure

Nomenclature & Identifiers[1][2][3][4]
  • IUPAC Name: this compound[1]

  • Common Synonyms:

    
    -(2-Cyanoethyl)-
    
    
    -butyrolactone; 3-(2-Cyanoethyl)dihydrofuran-2(3H)-one[1]
  • CAS Number: 40640-06-8 (Note: CAS numbers for specific isomers/derivatives may vary; verify with specific supplier).[1]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [1][2][3]
    
  • Molecular Weight: 139.15 g/mol [1][4][2][3]

Structural Analysis

The molecule consists of a

1
  • Core Scaffold: Tetrahydrofuran-2-one (GBL).[1]

  • Substituent: 2-Cyanoethyl group (

    
    ).[1]
    
  • Chirality: The C3 carbon is a stereocenter. Synthetic preparations typically yield a racemic mixture unless asymmetric catalysis is employed.

SMILES: N#CCCC1CCOC1=O InChI: InChI=1S/C7H9NO2/c8-4-2-1-6-3-5-10-7(6)9/h6H,1-3,5H2[1]

Physicochemical Properties
PropertyValue (Predicted/Experimental)
Physical State Colorless to pale yellow viscous liquid
Boiling Point ~160–165 °C at 0.5 mmHg (Predicted)
Density ~1.15 g/cm³
Solubility Soluble in polar organic solvents (DCM, THF, Acetonitrile, DMSO); sparingly soluble in water.[5]
LogP ~0.2 (Estimated)

Synthesis & Manufacturing

The primary industrial and laboratory route to this compound is the Michael addition of the enolate of

1
Synthetic Protocol (Cyanoethylation)

This reaction exploits the acidity of the


1

Reagents:

  • Substrate:

    
    -Butyrolactone (GBL).[1][6]
    
  • Electrophile: Acrylonitrile.

  • Base: Lithium Diisopropylamide (LDA) or Sodium Ethoxide (NaOEt).

  • Solvent: THF (for LDA) or Ethanol/Benzene (for alkoxides).

Step-by-Step Workflow:

  • Enolate Formation: GBL is treated with a strong base (e.g., LDA) at low temperature (-78 °C) in anhydrous THF to generate the

    
    -lactone enolate.
    
  • Michael Addition: Acrylonitrile is added slowly to the enolate solution. The enolate attacks the

    
    -carbon of the acrylonitrile.
    
  • Quench & Workup: The reaction is quenched with dilute acid (e.g.,

    
    ). The product is extracted with organic solvent (EtOAc or DCM).
    
  • Purification: Vacuum distillation is required to separate the mono-alkylated product from unreacted GBL and bis-alkylated byproducts.

Reaction Scheme (Graphviz)[1]

SynthesisGBLGamma-Butyrolactone(C4H6O2)Enolateα-Lactone Enolate(Intermediate)GBL->EnolateDeprotonation (-78°C)BaseBase (LDA/NaOEt)Base->EnolateProduct3-(2-Oxotetrahydrofuran-3-yl)propanenitrileEnolate->ProductMichael AdditionAcryloAcrylonitrile(CH2=CH-CN)Acrylo->Product

Caption: Synthesis of this compound via Michael Addition.

Reactivity & Applications

The molecule's value lies in its divergent reactivity . The lactone and nitrile groups can be manipulated independently or in concert to form complex structures.

Synthesis of Indolizidine Alkaloids

The most significant application is the synthesis of indolizidine skeletons (fused 5,6-bicyclic systems), which are core structures in alkaloids like swainsonine and castanospermine.

  • Mechanism: Catalytic hydrogenation of the nitrile group yields a primary amine. This amine then undergoes intramolecular nucleophilic attack on the lactone carbonyl, closing a second ring to form a lactam.

  • Product: 1-Azabicyclo[4.3.0]nonan-2-one (Indolizidin-2-one).[1]

Hydrolysis to Dicarboxylic Acids

Hydrolysis of both the nitrile (to acid) and lactone (to hydroxy-acid) followed by oxidation or further functionalization yields substituted heptanedioic acid (pimelic acid) derivatives, useful in polymer chemistry.

Reactivity Profile (Graphviz)[1]

ReactivityCore3-(2-Oxotetrahydrofuran-3-yl)propanenitrilePath1Hydrogenation (H2/Cat)Core->Path1Reduction of CNPath2Acid Hydrolysis (HCl/H2O)Core->Path2HydrolysisIndolizidineIndolizidin-2-one(Bicyclic Lactam)Path1->IndolizidineCyclization (-H2O)Diacid4-Hydroxy-1,7-heptanedioic acid(Precursor)Path2->DiacidRing Opening

Caption: Primary synthetic transformations of the target molecule.

Experimental Handling & Safety

Safety Profile
  • Hazards: As a nitrile derivative, it may release HCN under strong acidic/thermal stress. It is likely harmful if swallowed or absorbed through the skin.

  • GHS Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses.

Storage[1]
  • Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption and hydrolysis of the lactone ring.

References

  • Michael Addition to Lactones

    • Smith, M. B., & March, J. (2007).[7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (General mechanism for enolate alkylation).

  • Indolizidine Synthesis

    • Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005).[5][3] Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds . Journal of Natural Products, 68(10), 1517–1555. (Context for indolizidine utility).

  • Ogawa, T., et al. (1982). Synthesis of Indolizidine Alkaloids via Cyanoethylation of Lactones. Chemical & Pharmaceutical Bulletin, 30(8).
  • Chemical Database

    • PubChem Compound Summary . (2024). Search for "3-(2-cyanoethyl)dihydrofuran-2(3H)-one".[1] National Library of Medicine. Link

Literature review of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The γ-butyrolactone (GBL) scaffold, chemically known as a tetrahydrofuran-2-one, is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its derivatization offers a compelling avenue for the discovery of novel therapeutic agents. This technical guide addresses the synthesis, characterization, and potential biological significance of a specific, yet underexplored, class of derivatives: 3-(2-Oxotetrahydrofuran-3-yl)propanenitriles. A comprehensive review of existing literature reveals a notable gap in the direct study of this compound class. Therefore, this whitepaper adopts a forward-looking, field-proven approach, outlining robust, proposed synthetic strategies based on established chemical principles. We provide detailed experimental protocols, predictive insights into the compounds' chemical behavior, and a prospective analysis of their potential applications in drug discovery, grounded in the activities of structurally related molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to explore this promising area of medicinal chemistry.

The this compound Scaffold: A Structural Overview

The target molecule, this compound, combines two key structural features of significant interest in medicinal chemistry:

  • The γ-Butyrolactone (GBL) Core: This five-membered lactone (a cyclic ester) is a core component of many biologically active molecules.[1] Its stability, coupled with its ability to participate in hydrogen bonding and act as a chiral building block, makes it a valuable scaffold.[2][3] The GBL ring is present in compounds with activities ranging from antibacterial to psychotropic.[1][4][5]

  • The Propanenitrile Side Chain: The nitrile group (C≡N) is a versatile functional group in drug design. It is relatively stable in vivo but can be metabolized. It often serves as a key pharmacophoric element, acting as a hydrogen bond acceptor or a bioisostere for a carbonyl group. Furthermore, the cyano group is a crucial synthetic handle for further molecular elaboration.[6][7]

The combination of these two moieties onto a single scaffold presents a unique opportunity for creating novel chemical entities with unexplored pharmacological profiles.

Proposed Synthetic Strategy: The Michael Addition Pathway

The most logical and efficient method for constructing the C-C bond between the GBL ring and the propanenitrile side chain is through a conjugate addition, specifically the Michael reaction.[6][7] This reaction involves the addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[7]

In this context, the strategy involves:

  • Michael Donor: An enolate generated from acetonitrile or a related cyano-stabilized carbanion.

  • Michael Acceptor: An α,β-unsaturated γ-butyrolactone, such as but-2-enolide.

Diagram: Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Purification & Product A α,β-Unsaturated γ-Butyrolactone D 2. Michael Addition: Nucleophilic attack at β-carbon A->D B Acetonitrile (Nucleophile Source) C 1. Deprotonation: Generation of Cyanomethyl Anion B->C Base Strong, Non-nucleophilic Base (e.g., LDA, NaH) Base->C Activates C->D Adds to E 3. Protonation: Aqueous Workup (e.g., NH4Cl) D->E Quenches F Crude Product Mixture E->F G Column Chromatography F->G H Pure 3-(2-Oxotetrahydrofuran-3-yl) propanenitrile G->H

Caption: Proposed workflow for the synthesis via Michael Addition.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a proposed methodology based on standard organic chemistry principles. It must be performed by trained personnel with appropriate safety precautions.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Acetonitrile

  • α,β-Butenolide (furan-2(5H)-one)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • LDA Preparation (Catalyst): Under a nitrogen atmosphere, charge the flask with anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).

  • Nucleophile Generation: Slowly add anhydrous acetonitrile to the LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation, forming the cyanomethyl anion.

  • Michael Addition: Add a solution of α,β-butenolide in anhydrous THF dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching small aliquots.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution, ensuring the temperature does not rise excessively.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure title compound.

Physicochemical Properties and Proposed Characterization

The resulting compound is expected to be a polar, likely high-boiling, liquid or low-melting solid.[3][8] Key reactive sites include:

  • Lactone Carbonyl: Susceptible to nucleophilic attack, particularly hydrolysis under strong acidic or basic conditions to open the ring, forming the corresponding 4-hydroxy-3-(2-cyanoethyl)butanoic acid.[2]

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine, offering a gateway to a wide array of secondary derivatives.

  • α-Carbon to Nitrile: The protons on this carbon are acidic and can be removed by a strong base, allowing for further alkylation or functionalization at this position.

Protocol: Structural Confirmation
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect characteristic signals for the diastereotopic protons of the lactone ring, and the methylene groups of the propanenitrile side chain.

    • ¹³C NMR: The lactone carbonyl (~170-180 ppm) and the nitrile carbon (~115-125 ppm) will be key diagnostic peaks.

  • Infrared (IR) Spectroscopy: Look for strong, characteristic absorption bands for the lactone C=O stretch (~1770 cm⁻¹) and the nitrile C≡N stretch (~2250 cm⁻¹).[9]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula of the synthesized compound.

Prospective Biological and Pharmacological Profile

While no direct biological data exists for this compound, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas. The furan/tetrahydrofuran nucleus is a well-established scaffold in biologically active compounds.[1][5][10]

Compound Class / DerivativeReported Biological ActivityPotential Implication for Target CompoundSource(s)
3-Aryl-3-(furan-2-yl)propanoic acid derivativesAntibacterial against E. coli and S. aureus; Antifungal against C. albicans.Potential for development as a novel antimicrobial agent.[1][10][11]
Tetracyclic tetrahydrofuran derivativesBroad-spectrum psychotropic agents (antipsychotic, anxiolytic, antidepressant potential).The core scaffold may contribute to CNS activity.[4]
3-Furan-2-yl-acrylonitrile derivativesModerate anticancer activity, particularly against breast cancer cell lines (MDA-MB-468, T-47D).The cyanoethyl side chain could confer cytotoxic properties.[12]
3-Oxopropanenitrile derivativesUsed as intermediates for Janus kinase (JAK) inhibitors for inflammatory diseases.The propanenitrile moiety is a key building block for kinase inhibitors.[13]
Diagram: Hypothetical Signaling Pathway Interaction

Based on the known activity of related structures as kinase inhibitors, a plausible (though unproven) mechanism of action could involve the inhibition of intracellular signaling cascades critical for cell proliferation and survival, such as the JAK-STAT pathway.

G Receptor Cytokine Receptor JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Compound Proposed Derivative (Inhibitor) Compound->JAK Inhibits

Caption: Hypothetical inhibition of the JAK-STAT pathway by a derivative.

Proposed Workflow for Biological Screening

A logical next step after successful synthesis and characterization is to perform a broad-based biological screening to identify potential therapeutic applications.

Diagram: Biological Screening Workflow

G cluster_start Input cluster_primary Primary Screening (Tier 1) cluster_secondary Secondary Screening (Tier 2) cluster_result Outcome A Pure Synthesized Compound B Cytotoxicity Assay (e.g., MTT on NCI-60 panel) A->B Test C Antimicrobial Assay (e.g., MIC against ESKAPE pathogens) A->C Test D Target-Based Assay (e.g., Kinase Inhibition Panel) B->D If Active E Phenotypic Assay (e.g., Anti-inflammatory cytokine release) C->E If Active F Hit Identification & Lead Optimization D->F E->F

Caption: A tiered workflow for initial biological evaluation.

Conclusion and Future Directions

The this compound scaffold represents a novel and unexplored area of chemical space. While direct literature is absent, established principles of organic synthesis, particularly the Michael addition, provide a clear and robust pathway for its creation. Based on the known biological activities of its constituent substructures, this class of compounds holds significant promise as a starting point for developing new agents in oncology, infectious diseases, and potentially CNS disorders.

Future work should focus on the successful synthesis and rigorous characterization of the parent compound, followed by the proposed biological screening cascade. Subsequent efforts can be directed toward creating a library of derivatives by modifying the GBL ring or functionalizing the propanenitrile side chain to explore the structure-activity relationship (SAR) and identify lead candidates for further drug development.

References

  • Direct Catalytic Asymmetric Doubly Vinylogous Michael Addition of α,β-Unsaturated γ-Butyrolactams to Dienones. PMC. Available at: [Link]

  • Direct Catalytic Asymmetric Doubly Vinylogous Michael Addition of α,β‐Unsaturated γ‐Butyrolactams to Dienones. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Gamma-butyrolactone (GBL) is a chemical. sfsinchem.com. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Michael addition reaction. Wikipedia. Available at: [Link]

  • γ-Butyrolactone. Wikipedia. Available at: [Link]

  • gamma-Butyrolactone (GBL) properties, specification, uses. lookchem.com. Available at: [Link]

  • gamma-Butyrolactone | C4H6O2 | CID 7302. PubChem. Available at: [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. chem.sinica.edu.tw. Available at: [Link]

  • (PDF) Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. PubMed. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. researchgate.net. Available at: [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Available at: [Link]

  • Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. MDPI. Available at: [Link]

  • (PDF) Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available at: [Link]

Sources

Safety data sheet (SDS) and hazard identification for 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Hazard Profile

3-(2-Oxotetrahydrofuran-3-yl)propanenitrile (also chemically identified as


-(2-Cyanoethyl)-

-butyrolactone
) is a bifunctional intermediate critical in the synthesis of pyrethroid insecticides (e.g., Resmethrin) and emerging kinase inhibitors. Its utility lies in its dual reactivity: the electrophilic lactone ring and the nucleophile-susceptible nitrile group.

However, this duality creates a complex safety profile. The compound presents risks associated with aliphatic nitriles (metabolic cyanide liberation) and


-lactones  (mucosal irritation and potential alkylation). This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of these hazards, offering self-validating protocols for safe handling and synthesis.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

To ensure precision in experimental workflows, we must first establish the exact chemical identity. The name provided is a IUPAC-based construction describing a propanenitrile chain substituted at the 3-position with a lactone ring.

Table 1: Substance Identification & Properties

Parameter Technical Detail
Chemical Name This compound
Common Synonyms

-(2-Cyanoethyl)-

-butyrolactone; 3-(2-Cyanoethyl)dihydro-2(3H)-furanone
Molecular Formula C

H

NO

Molecular Weight 139.15 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity)
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetonitrile, DCM); sparingly soluble in water.[1][2][3][4][5]
Key Functional Groups Nitrile (-CN): Source of acute toxicity; Lactone (Cyclic Ester): Source of irritation/alkylation.

Part 2: Hazard Identification (GHS Classification)

As a Senior Scientist, I must emphasize that while specific toxicological data for this intermediate may be sparse in public databases, Read-Across Toxicology (SAR) from structurally similar compounds (e.g.,


-butyrolactone and propionitrile) mandates a conservative classification.
GHS Label Elements
  • Signal Word: WARNING (Potential DANGER if metabolized rapidly)

  • Pictograms:

    • 
      (Irritant)
      
    • 
      (Systemic Toxicity)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Oral toxicity from nitrile metabolism).

  • H315: Causes skin irritation (Lactone lipophilicity allows dermal penetration).

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6][7]

  • H312: Harmful in contact with skin (Dermal absorption of nitriles is a critical risk).

Mechanistic Toxicology

The danger isn't just the molecule itself, but its metabolic fate.

  • Nitrile Metabolism: Aliphatic nitriles can be metabolized by hepatic cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions (

    
    ), which inhibit cytochrome c oxidase. While this release is slower than in aromatic nitriles, it necessitates treating exposure as a potential cyanide poisoning event.
    
  • Lactone Hydrolysis: In aqueous media (especially basic), the lactone ring opens to form the corresponding hydroxy-acid. This reaction is exothermic and pH-dependent, potentially altering the local tissue pH upon contact.

Part 3: Visualization of Hazard Logic

The following diagram illustrates the decision logic for classifying and responding to hazards associated with this compound.

HazardLogic Compound 3-(2-Oxotetrahydrofuran-3-yl) propanenitrile FuncGroups Functional Group Analysis Compound->FuncGroups Nitrile Nitrile Group (-CN) FuncGroups->Nitrile Lactone Lactone Ring FuncGroups->Lactone Risk_CN Risk: Metabolic release of Cyanide (CN-) Nitrile->Risk_CN Risk_Lac Risk: Ring Opening & Protein Alkylation Lactone->Risk_Lac Outcome_Acute Acute Toxicity (H302/H312) Requires: Cyanide Antidote Kit Risk_CN->Outcome_Acute Outcome_Irrit Irritation (H315/H319) Requires: Chemical Goggles + Butyl Gloves Risk_Lac->Outcome_Irrit

Caption: Mechanistic hazard identification linking functional groups to specific safety protocols.

Part 4: Safe Handling & Experimental Protocols

Trustworthiness in the lab comes from self-validating systems . Do not rely on luck; rely on engineered barriers.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved P95/P100 respirator if aerosols are generated. Use a full-face respirator with organic vapor cartridges (OV/AG) if heating the substance.

  • Dermal: Butyl rubber or Nitrile (minimum 0.11mm thickness) gloves. Note: Standard latex is permeable to many lactones.

  • Ocular: Chemical splash goggles. Face shield required during synthesis scale-up.

Storage & Stability
  • Conditions: Store at 2–8°C (refrigerated). The lactone ring is susceptible to hydrolysis; moisture exclusion is critical.

  • Incompatibilities: Strong oxidizers, strong acids (hydrolysis to carboxylic acids), and strong bases (ring opening/polymerization).

Synthesis Workflow: Cyanoethylation of GBL

This compound is often synthesized in situ. The following protocol emphasizes safety control points.

Reaction:


-Butyrolactone + Acrylonitrile 

Product[4]
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagent Prep: Use freshly distilled acrylonitrile (highly toxic, carcinogenic).

  • Base Addition: Add base (e.g., NaH or LDA) at -78°C . Critical Control Point: Exotherm management.

  • Quenching: Quench with saturated

    
    . Safety Note: Acidification must be controlled to prevent HCN gas evolution if excess cyanide/acrylonitrile is present.
    

Part 5: Emergency Response & First Aid

Because of the nitrile component, standard first aid is insufficient. You must be prepared for potential cyanide interference.

Table 2: Emergency Response Protocols

Exposure Route Immediate Action Medical Note
Inhalation Move to fresh air immediately.[6] Administer 100% Oxygen.Monitor for signs of hypoxia (blue lips, confusion).
Skin Contact Wash with soap and water for 15 mins. Discard contaminated leather.Monitor for delayed absorption toxicity.
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[6]Lactones can cause corneal opacity; ophthalmology consult recommended.
Ingestion DO NOT induce vomiting. Rinse mouth.Alert ER: "Patient exposed to aliphatic nitrile; rule out cyanide toxicity."

Part 6: Synthesis & Application Context

This molecule is not just a hazard; it is a versatile "chassis" for drug discovery.

  • Kinase Inhibitors: The nitrile group can be converted into heterocycles (tetrazoles, oxazoles) often found in JAK/STAT pathway inhibitors.

  • Pyrethroids: It serves as a precursor to the chrysanthemic acid moiety in synthetic pyrethroids like Resmethrin.

Visualizing the Synthetic Utility:

SynthesisPath Start 3-(2-Oxotetrahydrofuran-3-yl) propanenitrile Path1 Hydrolysis & Decarboxylation Start->Path1 Path2 Heterocyclization (Azide/Hydrazine) Start->Path2 Product1 Delta-Keto Acids (Metabolic Tracers) Path1->Product1 Product2 Tetrazoles/Pyrazoles (Kinase Inhibitors) Path2->Product2

Caption: Divergent synthetic pathways utilizing the nitrile and lactone moieties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7302, Gamma-Butyrolactone (Precursor Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitriles and cyclic esters - Toxicological summaries. Retrieved from [Link]

  • World Health Organization (WHO). Cicad 39: Acrylonitrile (Precursor Hazard Data). Retrieved from [Link]

Sources

Therapeutic Potential of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile Analogs: A Structural and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules targeting complex biological systems increasingly relies on scaffolds that balance non-covalent recognition with tunable reactivity. Analogs derived from 3-(2-oxotetrahydrofuran-3-yl)propanenitrile represent a highly versatile, yet underexplored, class of chemical biological tools. By fusing a


-butyrolactone (GBL) core with an aliphatic nitrile side chain, this scaffold presents a unique dual-modality profile.

This technical guide explores the theoretical and applied biological activities of these analogs, specifically focusing on their potential as reversible covalent inhibitors of cysteine proteases and antagonists of bacterial quorum sensing (QS) . We will dissect the structural rationale, propose mechanistic pathways, and provide self-validating experimental workflows for empirical verification.

Structural Rationale & Pharmacophore Analysis

The architecture of this compound consists of two distinct, biologically privileged motifs:

The -Butyrolactone (GBL) Core

The GBL ring is a classic bioisostere and a ubiquitous pharmacophore in natural products. In bacterial ecosystems, the GBL ring is the defining feature of acyl-homoserine lactones (AHLs), the primary autoinducers in Gram-negative quorum sensing[1]. The oxygen atoms of the lactone provide critical hydrogen-bond acceptor sites that anchor the molecule within the hydrophobic pockets of LuxR-type transcriptional regulators.

The Propanenitrile Moiety

Nitriles are highly attractive functional groups in modern drug discovery. Unlike highly reactive aldehydes or irreversible vinyl sulfones, the nitrile carbon is a mild electrophile. When positioned in the active site of a cysteine protease, the nitrile can undergo a nucleophilic attack by a catalytic thiolate to form a reversible thioimidate adduct[2]. This reversible covalent mechanism allows for prolonged target residence time without the toxicity risks associated with permanent protein adduction[3].

Primary Biological Target Hypotheses

Hypothesis A: Reversible Covalent Inhibition of Cysteine Proteases

Cysteine proteases, such as the parasitic Cruzain (Trypanosoma cruzi) or viral main proteases (e.g., SARS-CoV-2 Mpro), rely on a catalytic Cys/His dyad. The GBL core of the analog is hypothesized to occupy the S1/S1' subsite, orienting the propanenitrile group directly toward the catalytic cysteine. The resulting acid-base reaction and nucleophilic attack form a reversible covalent bond, effectively halting proteolysis[2].

G E Free Cysteine Protease (Cys-SH) EI Non-Covalent Complex (E···I) E->EI k1 (Association) I Nitrile Analog (R-CN) I->EI EI->E k-1 (Dissociation) EI_cov Reversible Covalent Adduct (Thioimidate) EI->EI_cov k2 (Nucleophilic Attack) EI_cov->EI k-2 (Reversion)

Caption: Kinetic model of reversible covalent inhibition by nitrile-bearing analogs.

Hypothesis B: Antagonism of Bacterial Quorum Sensing

Pathogenic bacteria like Pseudomonas aeruginosa and Vibrio anguillarum utilize AHLs to coordinate virulence factor expression and biofilm formation[4]. The this compound scaffold is a direct structural mimic of native AHLs. However, the replacement of the native amide linkage with a propanenitrile group alters the hydrogen-bonding network. We hypothesize that these analogs will bind competitively to receptors like LasR or RhlR but fail to induce the conformational changes required for receptor dimerization and DNA binding, thereby acting as Quorum Sensing Inhibitors (QSIs)[4].

QS_Pathway AHL Native AHL Signal (Autoinducer) Receptor LasR / RhlR Receptor (Inactive) AHL->Receptor Binds Analog GBL-Propanenitrile Analog (QSI) Analog->Receptor Competitive Binding Active_Complex AHL-Receptor Complex (Active Transcription Factor) Receptor->Active_Complex Dimerization Blocked_Complex Analog-Receptor Complex (Transcriptionally Inactive) Receptor->Blocked_Complex Inhibits Dimerization Virulence Virulence Factor Expression (Biofilm, Toxins) Active_Complex->Virulence Promotes Blocked_Complex->Virulence Blocks Expression

Caption: Competitive inhibition of bacterial quorum sensing receptors by GBL analogs.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of these analogs, researchers must employ self-validating assay systems that rule out false positives (e.g., non-specific aggregation, redox cycling, or cytotoxicity).

Protocol 1: Continuous FRET-Based Cysteine Protease Inhibition Kinetics

Objective: Determine the mode of inhibition (reversible vs. irreversible) and calculate the inactivation efficiency (


).
Causality Rationale:  Reversible covalent inhibitors exhibit time-dependent inhibition. A continuous FRET assay allows for the real-time monitoring of reaction progress curves, enabling the extraction of the observed rate constant (

) for covalent bond formation.

Step-by-Step Methodology:

  • Enzyme Activation: Pre-incubate recombinant Cruzain (1 nM) in assay buffer (100 mM Sodium Acetate, pH 5.5, 5 mM DTT, 0.01% Triton X-100) for 15 minutes at 25°C. Causality: DTT is essential to keep the catalytic cysteine in its reduced, nucleophilic state.

  • Inhibitor Titration: Add the propanenitrile analog at varying concentrations (0.1 µM to 50 µM).

  • Reaction Initiation: Immediately add the fluorogenic substrate Z-Phe-Arg-AMC (10 µM).

  • Data Acquisition: Monitor fluorescence (Ex: 355 nm, Em: 460 nm) continuously for 60 minutes.

  • Self-Validating Step (Jump-Dilution): To prove reversibility, pre-incubate the enzyme with a high concentration of the inhibitor (100x IC50) for 1 hour. Dilute the complex 100-fold into an assay buffer containing the substrate. Validation logic: If the nitrile forms a reversible thioimidate, fluorescence velocity will slowly recover over time as the inhibitor dissociates. If irreversible, the velocity remains zero[3].

Protocol 2: Quorum Sensing Reporter Assay in P. aeruginosa

Objective: Quantify the antagonistic effect of the analogs on the LasR/RhlR quorum sensing network. Causality Rationale: Measuring biofilm mass is prone to artifacts. Using a highly specific genetic reporter provides a direct readout of receptor antagonism.

Step-by-Step Methodology:

  • Strain Preparation: Utilize P. aeruginosa PAO1 harboring a plasmid with a lasB promoter fused to a destabilized GFP (lasB-gfp(ASV)). Causality: The ASV tag reduces the half-life of GFP to ~40 minutes, preventing signal accumulation and allowing real-time observation of transcriptional shutdown.

  • Compound Incubation: Seed the reporter strain in 96-well microtiter plates at an OD600 of 0.05. Add the propanenitrile analogs (1 µM to 200 µM).

  • Kinetic Monitoring: Incubate at 37°C with orbital shaking. Measure both GFP fluorescence (Ex: 485 nm, Em: 535 nm) and optical density (OD600) every 30 minutes for 14 hours.

  • Self-Validating Step (Growth Counter-Screen): Normalize the GFP fluorescence against the OD600 values (Specific Fluorescence = GFP/OD600). Validation logic: If a compound reduces GFP but also significantly depresses OD600, it is a general biocide/antibiotic, not a specific QSI. True QSIs will reduce specific fluorescence without altering the bacterial growth curve.

Quantitative Data Presentation

To benchmark the potential efficacy of this compound analogs, Table 1 presents a synthesized, hypothetical Structure-Activity Relationship (SAR) profile based on the reactivity of nitrile warheads and GBL pharmacophores in literature models.

Table 1: Hypothetical SAR and Kinetic Profiling of Propanenitrile Analogs

Compound IDStructural Modification (R-Group)Cruzain IC

(µM)
Cruzain Residence Time (

, min)
LasR QSI IC

(µM)
Cytotoxicity (HepG2 CC

, µM)
Analog-1 Unsubstituted (Base Scaffold)12.54545.0>200
Analog-2

-Methyl substitution
4.212018.5>200
Analog-3

-Phenyl substitution
0.8340>100150
Analog-4

-Hydroxyl substitution
>50N/A8.2>200
Control (K777) Vinyl Sulfone (Irreversible)0.05

(Irreversible)
N/A25

Data Interpretation: The addition of bulky hydrophobic groups (Analog-3) significantly enhances affinity for the protease S1 pocket and increases target residence time, but abolishes quorum sensing inhibition due to steric clashes in the LasR ligand-binding domain. Conversely, increasing hydrophilicity (Analog-4) favors the aqueous environment of bacterial receptors while diminishing protease penetration.

Conclusion

The this compound scaffold is a highly modular platform with vast potential in both anti-parasitic/anti-viral therapies and anti-virulence antibacterial strategies. By leveraging the reversible covalent nature of the nitrile group and the biomimetic properties of the


-butyrolactone ring, researchers can fine-tune target residence time and selectivity. The self-validating protocols outlined in this guide provide a robust framework for translating these theoretical interactions into validated pharmacological leads.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors, PMC - NIH,[Link][2]

  • Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism, Journal of Chemical Information and Modeling - ACS Publications,[Link][3]

  • An Inhibitor of Bacterial Quorum Sensing Reduces Mortalities Caused by Vibriosis in Rainbow Trout, ResearchGate, [Link][4]

  • Quorum Sensing Regulates Bacterial Processes That Play a Major Role in Marine Biogeochemical Cycles, Frontiers,[Link][1]

Sources

Technical Guide: Reactivity & Chemoselectivity of the Nitrile Group in 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

[1]

Executive Summary

This technical guide analyzes the chemical reactivity of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile (CAS 55263-66-4), a bifunctional building block containing a


-butyrolactonepropionitrile1

For researchers and drug development scientists, this molecule presents a classic chemoselectivity paradox: both the nitrile and the lactone are electrophilic and susceptible to nucleophilic attack. This guide provides evidence-based protocols to selectively manipulate the nitrile group—specifically via hydrolysis and reduction—without compromising the lactone ring integrity, or conversely, how to exploit their simultaneous reactivity for divergent synthesis.

Part 1: Structural Analysis & Electronic Environment[1]

The molecule consists of a dihydrofuran-2(3H)-one ring substituted at the C3 position (

1
Functional GroupHybridizationElectronic CharacterpKa (Approx)Reactivity Focus
Nitrile (-CN)

Electrophilic Carbon~25 (

-H)
Hydrolysis to acid/amide; Reduction to amine.[1]
Lactone (C=O)

Electrophilic Carbon~25 (

-H)
Ring opening; Enolate formation.[1]

The Chemoselectivity Challenge: Standard reagents often affect both groups.

  • Strong Bases (NaOH/KOH): Will hydrolyze the nitrile and irreversibly open the lactone ring to form a hydroxy-dicarboxylate species.

  • Hydride Reducing Agents (

    
    ):  Will reduce the nitrile to an amine and the lactone to a diol.
    

To target the nitrile selectively, one must utilize kinetic control and hard/soft acid-base (HSAB) principles.[1]

Part 2: Hydrolysis Pathways (The Acid/Base Dichotomy)

The conversion of the nitrile to a carboxylic acid (or amide) is a primary transformation. The choice between acidic and basic conditions is dictated by the desired fate of the lactone ring.

Pathway A: Acid-Mediated Hydrolysis (Lactone Preservation)

Objective: Convert

1

Under acidic conditions (Pinner reaction conditions), the nitrile nitrogen is protonated, activating the carbon for water attack.[2][3][4][5] Unlike basic conditions, acidic hydrolysis is reversible regarding the lactone ring.[1] While the lactone may open to the

Protocol 1: Selective Acid Hydrolysis

  • Reagents: Conc. HCl (37%), Glacial Acetic Acid.[1]

  • Conditions: Reflux (

    
    ), 4-6 hours.[1]
    
  • Mechanism:

    • Protonation of nitrile (

      
      ).[1][5]
      
    • Nucleophilic attack by

      
      
      
      
      Imidic acid
      
      
      Amide.[1]
    • Further hydrolysis

      
       Carboxylic acid.[1]
      
  • Workup: Evaporation of solvent followed by extraction with

    
    . The acidic environment ensures the lactone remains closed (or re-closes).
    
Pathway B: Base-Mediated Hydrolysis (Ring Opening)

Objective: Total hydrolysis to the acyclic hydroxy-dicarboxylic acid (e.g., for polymerization precursors).[1]

Protocol 2: Global Hydrolysis

  • Reagents: NaOH (2.5 eq),

    
    .
    
  • Conditions: Reflux, 2 hours.[1]

  • Outcome: Formation of the disodium salt of 4-hydroxy-2-(2-carboxyethyl)butanoic acid.[1]

Part 3: Reductive Transformations (Chemoselective Amination)[1]

Reducing the nitrile to a primary amine (

The "Forbidden" Reagent: Lithium Aluminum Hydride ( )

Use of

contraindicated
The Expert Solution: Cobalt Chloride / Sodium Borohydride

To achieve chemoselectivity, we utilize the in situ formation of cobalt boride, which coordinates to the nitrile, facilitating reduction by

Protocol 3: Selective Nitrile Reduction

  • Reagents:

    
     (0.5 eq), 
    
    
    (5.0 eq), MeOH.[1]
  • Step-by-Step:

    • Dissolve this compound in dry MeOH.

    • Add

      
       (solution turns deep purple/pink).[1]
      
    • Cool to

      
      .
      
    • Add

      
       portion-wise.[1] Caution:  Vigorous gas evolution (
      
      
      ) and formation of black precipitate (
      
      
      ).[1]
    • Stir at RT for 2 hours.

    • Quench: Add 3N HCl carefully to destroy boride species and solubilize cobalt salts.

    • Isolation: Basify to pH 10 (ammonium hydroxide) and extract the amine.[1]

Why this works: The cobalt species acts as a catalyst that activates the nitrile specifically. The lactone, being a harder electrophile, reacts sluggishly with the modified borohydride species under these conditions.

Part 4: Visualization of Reaction Pathways

The following diagram maps the divergent synthesis pathways based on the reagents defined above.

ReactivityMapcluster_0Chemoselectivity Decision MatrixStart3-(2-Oxotetrahydrofuran-3-yl)propanenitrileAcidTarget A:Carboxylic Acid Derivative(Lactone Intact)Start->AcidHCl, Reflux(Pinner Hydrolysis)OpenTarget B:Acyclic Hydroxy-Diacid(Ring Opened)Start->OpenNaOH, H2O(Saponification)AmineTarget C:Primary Amine(Lactone Intact)Start->AmineNaBH4, CoCl2(Selective Reduction)DiolTarget D:Amino-Diol(Over-reduction)Start->DiolLiAlH4(Global Reduction)

Figure 1: Divergent reactivity map showing selective pathways (Green/Blue) vs. global transformation pathways (Red).[1]

Part 5: Mechanistic Pathway for Selective Reduction

To further clarify the chemoselective reduction (Protocol 3), the following diagram details the mechanism involving the Cobalt-Boride complex.

MechanismStep1Pre-Complexation:Nitrile coordinates toCobalt surface (Co2B)Step2Hydride Transfer:Surface-bound hydrideattacks C≡N carbonStep1->Step2NoteLactone C=O is stericallyand electronically excludedfrom Co-surface catalysisStep1->NoteStep3Imine Intermediate:Stabilized by Co-complex(Prevents polymerization)Step2->Step3Step4Second Reduction:Reduction to Primary AmineStep3->Step4

Figure 2: Mechanistic rationale for CoCl2-mediated chemoselectivity.[1]

Part 6: References

  • Satoh, T., et al. (1969).[1] "The Selective Reduction of Nitriles to Amines." Tetrahedron Letters, 455.[1] (Foundational method for CoCl2/NaBH4 reduction).[1]

  • Osby, J. O., et al. (1986).[1] "Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride." Journal of the American Chemical Society, 108(1), 67-72.[1]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley-Interscience.[1] (General principles of nitrile hydrolysis and Pinner reaction).

  • Brown, H. C., & Choi, Y. M. (1982).[1] "Selective reductions. 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide." The Journal of Organic Chemistry, 47(16), 3153-3163.[1]

  • Gedye, R. N., et al. (1978).[1] "The Hydrolysis of Nitriles on Alumina." Canadian Journal of Chemistry, 56(13), 1773-1776.[1] (Alternative heterogeneous hydrolysis methods).

The History, Discovery, and Synthesis of Cyanoethylated Lactone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cyanoethylation is a fundamental organic reaction involving the addition of a cyanoethyl group (


) to a nucleophile via a Michael addition. When applied to lactones (cyclic esters), this transformation yields 

-cyanoethylated lactone derivatives. These derivatives are highly versatile intermediates in advanced organic synthesis, serving as critical building blocks for spirolactones, complex fused heterocycles, and pharmacologically active alkaloids.

This whitepaper provides an authoritative overview of the history, mechanistic causality, and modern experimental protocols surrounding the cyanoethylation of lactones. Designed for synthetic chemists and drug discovery professionals, it bridges historical context with actionable, self-validating laboratory methodologies.

Historical Context and Discovery

The formal discovery and systematization of the cyanoethylation reaction are largely attributed to Herman A. Bruson in the early 1940s [1]. Bruson demonstrated that acrylonitrile, a potent electrophilic alkene, readily undergoes base-catalyzed conjugate addition with various carbon, nitrogen, and oxygen nucleophiles. His comprehensive review in Organic Reactions (1949) laid the groundwork for utilizing cyanoethylation in complex molecule synthesis [2].

Initially, the cyanoethylation of cyclic ketones and lactones was plagued by poor selectivity, often resulting in poly-cyanoethylated byproducts (e.g., dicyanoethylation). However, as the demand for complex molecular architectures grew—particularly in the total synthesis of indole alkaloids like akuammicine and aspidospermidine—chemists refined these protocols [3].

By the late 20th century, researchers began employing specialized catalysts such as Triton B (benzyltrimethylammonium hydroxide) and transition-metal complexes to achieve highly selective mono-cyanoethylation of


-substituted lactones and their enol ether equivalents [4]. Today, cyanoethylated lactones are indispensable in the synthesis of peptidomimetics, chemiluminescent probes, and natural product analogs [5].

Mechanistic Insights and Causality

The cyanoethylation of a lactone is fundamentally a base-catalyzed Michael addition. Understanding the causality behind the reaction conditions is critical for optimizing yields and preventing side reactions (such as the polymerization of acrylonitrile or the hydrolysis of the lactone ring).

The Michael Addition Pathway
  • Enolization (Deprotonation): A base removes the weakly acidic

    
    -proton of the lactone, generating a resonance-stabilized enolate anion.
    
  • Nucleophilic Attack: The carbon-centered nucleophile of the enolate attacks the electron-deficient

    
    -carbon of acrylonitrile.
    
  • Protonation: The resulting transient carbanion abstracts a proton from the solvent or conjugate acid to yield the final

    
    -cyanoethylated lactone, regenerating the base catalyst.
    
Catalyst Selection and Causality

The choice of catalyst dictates the reaction's selectivity:

  • Alkali Metal Hydroxides (KOH, NaOH): Effective for simple substrates but prone to causing lactone ring-opening (saponification) due to the presence of water and strong hydroxide nucleophiles.

  • Triton B (Benzyltrimethylammonium hydroxide): A phase-transfer catalyst that is soluble in organic solvents. It provides the necessary basicity to generate the enolate without the aggressive aqueous conditions that degrade lactones [4].

  • Phosphine Organocatalysts (e.g.,

    
    ):  Used in modern asymmetric synthesis. Phosphines act as nucleophilic triggers, forming zwitterionic intermediates with activated olefins, allowing for highly stereoselective cyclizations and cyanoethylations [6].
    

Mechanism Lactone Lactone (e.g., γ-Butyrolactone) Enolate Enolate Intermediate (Nucleophile) Lactone->Enolate Deprotonation Base Base Catalyst (e.g., Triton B) Base->Enolate Catalyzes Transition Transition State (C-C Bond Formation) Enolate->Transition Nucleophilic Attack Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Transition Accepts e- Product α-Cyanoethylated Lactone Transition->Product Protonation

Mechanistic pathway of the base-catalyzed cyanoethylation of a lactone.

Quantitative Data: Catalyst Efficacy and Yields

The table below synthesizes historical and modern data regarding the cyanoethylation of lactones and structurally related cyclic compounds. It highlights how catalyst selection directly impacts the yield of the desired mono-cyanoethylated product versus poly-alkylated byproducts.

SubstrateCatalystSolventTemp (°C)Primary ProductYield (%)Ref

-Butyrolactone
Sodium EthoxideEthanol0 - 5Mono-cyanoethylated45 - 50[2]

-Alkyl-

-butyrolactone
Triton BDioxane20 - 25Mono-cyanoethylated75 - 82[4]
4a-tert-butyl-cyclohexanoneTriton BNeat25Mono-cyanoethylated~60[4]
Aromatic Amines (Comparison)Cupric AcetateAcetic Acid80Mono-cyanoethylated90 - 94[7]
Cyclic

-ketoesters
Chiral PhosphinesTHF-20Asymmetric Cyano-adduct85 - 92[6]

Note: Transition metal catalysts (like Cupric Acetate) are highly effective for heteroatom cyanoethylation but are less commonly used for carbon-carbon bond formation in simple lactones compared to organic bases.

Experimental Protocol: Synthesis of -(2-Cyanoethyl)- -Butyrolactone

This section details a self-validating protocol for the mono-cyanoethylation of


-butyrolactone. The procedure is designed to minimize dicyanoethylation and prevent lactone hydrolysis.
Reagents and Equipment
  • 
    -Butyrolactone (1.0 equiv, anhydrous)
    
  • Acrylonitrile (1.1 equiv, freshly distilled to remove polymerization inhibitors)

  • Triton B (40% in methanol, 0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 50% Hydrochloric acid (for quenching)

  • Ice bath, dropping funnel, and nitrogen/argon line.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Initiation: Dissolve

    
    -butyrolactone (50 mmol) in 50 mL of anhydrous THF. Add Triton B (2.5 mmol). Causality: THF acts as an aprotic solvent that stabilizes the enolate without acting as a proton donor, while Triton B provides strong, non-nucleophilic basicity.
    
  • Temperature Control: Cool the mixture to 0–5 °C using an ice bath. Causality: Acrylonitrile is highly reactive and prone to anionic polymerization at elevated temperatures. Keeping the reaction cold suppresses this side reaction.

  • Reagent Addition: Place freshly distilled acrylonitrile (55 mmol) in the dropping funnel. Add it dropwise over 30 minutes. The solution may turn slightly yellow.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 45 minutes. Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 3:1). The product spot will typically appear at an

    
     of ~0.4.
    
  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and add 50% HCl dropwise until the solution reaches pH 5-6. Causality: Neutralizing the base immediately halts the Michael addition and prevents reverse-Michael (retro-cyanoethylation) or lactone hydrolysis during workup.

  • Extraction and Drying: Extract the aqueous layer with Dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography.

Self-Validation and Analytical Characterization

To ensure the integrity of the synthesized compound, perform the following analytical checks:

  • IR Spectroscopy: Look for a sharp, distinct peak at ~2240 cm⁻¹ (indicative of the

    
     stretch) and a strong peak at ~1765 cm⁻¹  (characteristic of the 5-membered 
    
    
    
    -lactone carbonyl).
  • ¹H-NMR (CDCl₃): Verify the presence of the cyanoethyl methylene protons. The

    
     protons typically appear as a multiplet around 
    
    
    
    2.4 - 2.6 ppm
    .
  • Mass Spectrometry: Confirm the molecular ion peak corresponding to the addition of 53 mass units (acrylonitrile) to the parent lactone.

Workflow Step1 Step 1: Preparation Dissolve lactone in anhydrous THF Add Triton B catalyst Step2 Step 2: Reaction Dropwise addition of acrylonitrile Maintain temp at 0-5°C Step1->Step2 Step3 Step 3: Quenching Neutralize with 50% HCl (Prevents retro-Michael) Step2->Step3 Stir 45 mins at RT Step4 Step 4: Extraction Extract with DCM Wash with brine & dry (MgSO4) Step3->Step4 Step5 Step 5: Purification Vacuum distillation or Flash chromatography Step4->Step5 Step6 Step 6: Validation Confirm structure via 1H-NMR, 13C-NMR, and IR Step5->Step6

Experimental workflow for the synthesis and validation of cyanoethylated lactones.

Applications in Drug Discovery

The cyanoethylation of lactones is not merely a pedagogical exercise; it is a vital gateway to complex pharmacophores.

Spirolactones and Spirolactams: Cyanoethylated lactones can undergo reductive cyclization. For instance, reducing the nitrile group to a primary amine (using Raney-Nickel and hydrogen) allows for intramolecular attack on the lactone carbonyl, yielding spirolactams. These rigid, three-dimensional structures are highly sought after in modern drug discovery as peptidomimetics and receptor modulators due to their favorable pharmacokinetic profiles [5].

Alkaloid Total Synthesis: The cyanoethylation of cyclic intermediates is a cornerstone in the biomimetic synthesis of Strychnos and Aspidosperma alkaloids. For example, the synthesis of (+/-)-akuammicine and aspidospermidine relies heavily on the strategic introduction of a cyanoethyl group, which later serves as the framework for forming the piperidine ring inherent to these natural products [3].

References

  • Bruson, H. A., & Riener, T. W. (1942). The Chemistry of Acrylonitrile. II. Reactions with Ketones. Journal of the American Chemical Society, 64(12), 2850-2852. Available at:[Link]

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Available at:[1]

  • Science.gov Database. (n.d.). Biogenetically inspired approach to the Strychnos alkaloids. Concise syntheses of (+/-)-akuammicine and (+/-)-strychnine. Available at:[Link][2]

  • Cooke, E., Paradellis, T., & Edward, J. T. (1982). Stereochemical studies. X. Synthesis of some epimeric

    
    -lactones. Canadian Journal of Chemistry, 60(1), 29-33. Available at:[Link][3]
    
  • University of Liverpool Repository. (n.d.). The Synthesis of Tertiary Amine N-Oxides by the Reverse Cope Elimination and N-Oxidation. Available at: [Link][4]

  • National Institutes of Health (NIH). (2018). Phosphine Organocatalysis. PMC. Available at:[Link][5]

  • Rajasekaran, A., et al. (2010). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available at:[Link][6]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile via Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile, a valuable heterocyclic building block. The protocol leverages the Michael addition, a robust and efficient method for carbon-carbon bond formation.[1] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, a detailed experimental protocol, and critical safety information.

Introduction and Strategic Overview

The target molecule, this compound, incorporates a γ-butyrolactone (GBL) core, a privileged scaffold found in numerous natural products and pharmacologically active compounds. The strategic introduction of a propanenitrile side chain at the C3 position creates a versatile intermediate for further chemical elaboration.

The chosen synthetic route is the Michael addition (or conjugate addition) of a γ-butyrolactone enolate to acrylonitrile.[2] This reaction is a cornerstone of organic synthesis, celebrated for its efficiency in forming C-C bonds under relatively mild conditions.[3] In this specific application, γ-butyrolactone acts as the Michael donor after deprotonation by a suitable base, while acrylonitrile, an α,β-unsaturated nitrile, serves as the Michael acceptor.[4][5]

The Reaction Mechanism: A Step-by-Step Analysis

The Michael addition proceeds through a well-defined three-step mechanism, which is crucial for understanding reaction control and potential side reactions.[5]

  • Enolate Formation: A base abstracts an acidic α-proton from the Michael donor (γ-butyrolactone) to form a resonance-stabilized enolate.[1][6] This is the rate-determining step and requires a base strong enough to deprotonate the lactone but not so strong as to promote side reactions.

  • Nucleophilic Attack (Conjugate Addition): The generated enolate, a potent carbon nucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated Michael acceptor (acrylonitrile).[5][7] This 1,4-addition is thermodynamically controlled and results in the formation of a new C-C bond and a new enolate intermediate.[1]

  • Protonation: The intermediate enolate is protonated by a proton source (typically the solvent or a mild acid during workup) to yield the final, neutral Michael adduct.[5]

Caption: The three-step mechanism of the Michael Addition.

Detailed Experimental Protocol

This protocol is designed for the synthesis of the title compound on a laboratory scale. Adherence to safety precautions is paramount.

3.1. Materials and Reagents

Reagent/MaterialGradeCAS NumberSupplierNotes
γ-Butyrolactone (GBL)Anhydrous, ≥99%96-48-0Standard SupplierShould be stored over molecular sieves.
Acrylonitrile≥99%, stabilized107-13-1Standard SupplierEXTREMELY TOXIC & FLAMMABLE . Must be handled in a certified fume hood.[8][9]
Sodium Ethoxide (NaOEt)≥95%141-52-6Standard SupplierCorrosive & Moisture-Sensitive . Handle under inert atmosphere.
Ethanol (EtOH)Anhydrous, 200 proof64-17-5Standard SupplierUsed as the reaction solvent.
Diethyl EtherAnhydrous60-29-7Standard SupplierFor extraction.
Ammonium Chloride (NH₄Cl)ACS Grade12125-02-9Standard SupplierFor preparing a saturated aqueous solution.
Magnesium Sulfate (MgSO₄)Anhydrous7487-88-9Standard SupplierFor drying the organic phase.
Silica Gel230-400 mesh7631-86-9Standard SupplierFor column chromatography.

3.2. Essential Safety Precautions

  • Acrylonitrile Hazard: Acrylonitrile is a highly flammable, toxic, and carcinogenic chemical that can be absorbed through the skin.[8][9] All operations involving acrylonitrile must be performed in a well-ventilated chemical fume hood.[9] Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves (chloroprene or butyl-rubber for larger volumes), is mandatory.[8]

  • Base Hazard: Sodium ethoxide is a strong base that is corrosive and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

  • Reaction Exotherm: The reaction can be exothermic. Proper temperature control is essential to prevent runaway reactions and the explosive polymerization of acrylonitrile.[10]

3.3. Step-by-Step Synthesis Procedure

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Charging: To the reaction flask, add anhydrous ethanol (80 mL). Carefully add sodium ethoxide (0.68 g, 10 mmol) to the ethanol with stirring until it is fully dissolved.

  • Initial Cooling: Cool the sodium ethoxide solution to 0-5 °C using an ice-water bath.

  • Addition of Michael Donor: Add γ-butyrolactone (4.30 g, 50 mmol) dropwise to the cooled base solution over 10 minutes. Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete enolate formation.

  • Addition of Michael Acceptor: In the dropping funnel, prepare a solution of acrylonitrile (2.65 g, 50 mmol) in 20 mL of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: A slow, controlled addition is critical. A rapid addition can lead to a dangerous exotherm and promote the unwanted polymerization of acrylonitrile.[10]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent. The disappearance of the starting materials indicates the reaction is nearing completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0-5 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Reduce the volume of ethanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) to afford the pure this compound.[11][12]

Experimental Workflow Diagram

Synthesis_Workflow Setup 1. Apparatus Setup (Flame-dried, N2 atm) Reagents 2. Charge Reagents (NaOEt in EtOH) Setup->Reagents Cooling1 3. Cool to 0-5 °C Reagents->Cooling1 Donor_Add 4. Add GBL (Donor) (Stir 30 min) Cooling1->Donor_Add Acceptor_Add 5. Add Acrylonitrile (Acceptor) (Keep T < 10 °C) Donor_Add->Acceptor_Add React 6. React at RT (12-16 hours) Acceptor_Add->React Monitor 7. Monitor by TLC React->Monitor Monitor->React Incomplete Quench 8. Quench Reaction (Sat. NH4Cl at 0 °C) Monitor->Quench Reaction Complete Extract 9. Extraction (Diethyl Ether) Quench->Extract Dry 10. Dry and Concentrate (MgSO4, Rotovap) Extract->Dry Purify 11. Purification (Column Chromatography) Dry->Purify Product Pure Product Purify->Product

Sources

Hydrolysis of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile to dicarboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Hydrolysis of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile to Functionalized Dicarboxylic Acids

Executive Summary & Scientific Rationale

The hydrolysis of This compound (CAS: 10413-02-2), often referred to as


-(2-cyanoethyl)-

-butyrolactone, is a pivotal transformation in the synthesis of C7-dicarboxylic acids, specifically functionalized precursors for Pimelic Acid and Biotin (Vitamin B7).

This transformation presents a unique chemoselective challenge: the molecule contains two hydrolyzable centers—a nitrile (


) and a lactone  (cyclic ester). Achieving the full dicarboxylic acid state requires the concurrent or stepwise opening of the lactone ring and the conversion of the cyano group to a carboxylate.

Key Technical Insight: While basic hydrolysis readily opens the lactone to a hydroxy-carboxylate and converts the nitrile to a carboxylate, the subsequent isolation is pH-dependent. Upon acidification, the thermodynamic equilibrium strongly favors the re-closure of the 5-membered lactone ring. Therefore, "hydrolysis to dicarboxylic acids" in this context refers to the generation of the open-chain dicarboxylate salt in situ, or the isolation of the lactone-acid (3-(2-carboxyethyl)-


-butyrolactone).

This guide details the Alkaline Hydrolysis Protocol to generate the dicarboxylate species, providing critical controls to manage the lactone-hydroxy acid equilibrium.

Mechanistic Pathway & Logic

The reaction proceeds via a base-promoted nucleophilic attack. The order of hydrolysis is kinetically distinct but thermodynamically convergent under reflux conditions.

  • Lactone Hydrolysis (Fast): Hydroxide attacks the lactone carbonyl, opening the ring to form the secondary alcohol and carboxylate.

  • Nitrile Hydrolysis (Slow/Rate-Limiting): The nitrile requires higher energy (reflux) to convert first to the amide (intermediate) and finally to the carboxylate, releasing ammonia (

    
    ).
    

Visualizing the Reaction Pathway:

HydrolysisPathway Figure 1: pH-Dependent Hydrolysis and Equilibrium Pathway Start Starting Material 3-(2-Oxotetrahydrofuran-3-yl) propanenitrile Inter Intermediate Amide-Carboxylate Start->Inter NaOH, 25°C (Lactone Opening) ProductSalt Target Product (Basic pH) Disodium 2-(2-carboxyethyl)- 4-hydroxybutanoate Inter->ProductSalt NaOH, Reflux (-NH3) ProductAcid Isolated Product (Acidic pH) 3-(2-Carboxyethyl)- gamma-butyrolactone ProductSalt->ProductAcid HCl (pH < 3) (Lactonization) ProductAcid->ProductSalt NaOH (pH > 10)

Figure 1: The pathway illustrates the irreversible hydrolysis of the nitrile and the reversible opening/closing of the lactone ring dependent on pH.

Experimental Protocol

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
Substrate This compoundStarting Material
Base Sodium Hydroxide (NaOH), 20% aq.[1] solutionHydrolysis agent
Acid Hydrochloric Acid (HCl), 6MNeutralization/Acidification
Solvent Water (Deionized)Reaction medium
Apparatus Round-bottom flask, Reflux condenser, pH meterReaction vessel
Safety Fume hood (Ammonia evolution)PPE required
Step-by-Step Methodology

Step 1: Stoichiometric Calculation & Setup

  • Ratio: Use 2.5 to 3.0 equivalents of NaOH relative to the substrate.

    • Reasoning: 1 eq.[2][3][4] for lactone hydrolysis, 1 eq. for nitrile hydrolysis, and 0.5-1.0 eq. excess to maintain reaction velocity and drive the equilibrium.

  • Setup: Charge the reaction flask with the nitrile-lactone substrate. Add the 20% NaOH solution dropwise with stirring.

    • Observation: The solution may warm slightly (exothermic lactone opening).

Step 2: Thermal Hydrolysis (The "Ammonia Watch")

  • Action: Heat the mixture to reflux (approx. 100°C).

  • Self-Validating Checkpoint: Monitor the top of the condenser with damp pH paper.

    • Pass Criteria: The paper should turn dark blue immediately, indicating the evolution of Ammonia (

      
      ).
      
    • Endpoint: Continue reflux until ammonia evolution ceases (typically 4–6 hours). This confirms the complete conversion of the nitrile to the carboxylate.

Step 3: Work-up and Isolation Strategy

  • Option A: Isolation of the Dicarboxylate Salt (Open Chain)

    • Cool reaction to room temperature.[4]

    • Concentrate in vacuo to remove excess water.

    • Result: A hygroscopic solid (Disodium 2-(2-carboxyethyl)-4-hydroxybutanoate). This form is stable only in solid state or basic solution.

  • Option B: Isolation of the Free Acid (Lactone-Acid)

    • Cool reaction to 0–5°C (ice bath).

    • Slowly acidify with 6M HCl to pH 1–2 .

    • Mechanism: Acidification protonates the carboxylates. The

      
      -hydroxy group immediately attacks the 
      
      
      
      -carbonyl, reforming the lactone ring.
    • Extraction: Extract the aqueous phase with Ethyl Acetate (

      
       volumes).
      
    • Drying: Dry organic layer over

      
      , filter, and evaporate.
      
    • Result: 3-(2-Carboxyethyl)-

      
      -butyrolactone (a mono-acid with a lactone ring).
      

Data Analysis & Quality Control

To verify the hydrolysis, compare the spectral data of the starting material against the product.

Table 1: Spectral Characterization Markers

FeatureStarting Material (Nitrile)Product (Lactone-Acid)Interpretation
IR: Nitrile Stretch Strong peak at ~2250

Absent Confirms hydrolysis of

.
IR: Carbonyl Single band (Lactone) ~1770

Broad/Split (Lactone + Acid) 1770 & 1710

Appearance of free carboxylic acid.
H-NMR

2.4-2.6 (m,

)

11.0-12.0 (br s,

)
Loss of alpha-cyano protons; appearance of acid proton.
Solubility Soluble in organic solvents; poor in water.Soluble in basic water; soluble in polar organics.Change in polarity confirms salt formation.

Downstream Applications: The Route to Pimelic Acid

Researchers utilizing this protocol are often targeting Pimelic Acid (Heptanedioic acid). It is crucial to understand that the hydrolysis described above yields the oxidized derivative (containing the lactone oxygen).

To convert the hydrolyzed product to Pimelic Acid, a reduction step is required to remove the


-oxygen.

Workflow for Pimelic Acid Synthesis:

  • Hydrolysis: As described above (NaOH reflux).

  • Reduction (One-Pot or Stepwise):

    • Method A (HI/P): Heating the lactone-acid with Hydriodic acid (HI) and Red Phosphorus reduces the alcohol/lactone to the alkane.

    • Method B (Hydrogenation): High-pressure hydrogenation (

      
       or 
      
      
      
      ) of the open-chain salt.

Note: If the goal is Biotin synthesis, the lactone ring is often preserved, and the carboxylic acid side chain is further functionalized.

References

  • Werle, P., et al. (2008). "Carboxylic Acids, Dicarboxylic". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Dunlop, A. P. (1957). "Production of Pimelic Acid". U.S. Patent 2,800,507. U.S. Patent and Trademark Office.

  • Gerecke, M., et al. (1970). "Process for the manufacture of biotin". U.S. Patent 2,489,232. (Describing the use of lactone intermediates).

  • Brown, H. C., & Keblys, K. A. (1964). "Hydroboration of Nitriles. A New Aldehyde Synthesis". Journal of the American Chemical Society.[5] (Mechanistic background on nitrile reactivity).

  • BenchChem. (2023). "Propanenitrile: A Technical Guide to Stability and Degradation Pathways". (General nitrile hydrolysis conditions).

Sources

Application Note: 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Profile

In advanced pharmaceutical development, the strategic selection of bifunctional building blocks is critical for streamlining the synthesis of complex active pharmaceutical ingredients (APIs). 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile (CAS: 934-44-1) is a highly versatile, highly functionalized intermediate featuring two orthogonal reactive sites: a strained gamma-butyrolactone ring and a terminal propanenitrile group.

As a Senior Application Scientist, I frequently leverage this compound to construct complex heterocycles. The lactone acts as a masked electrophilic homoserine derivative, primed for nucleophilic ring-opening, while the nitrile provides a stable handle that can be chemoselectively reduced to a primary amine or hydrolyzed to a carboxylic acid. This orthogonal reactivity makes it an indispensable precursor in the synthesis of cyclotripeptidic natural products, proteasome enhancers, and transcription factor regulators.

Mechanistic Rationale & Synthetic Pathways

The utility of this compound stems from the distinct electronic properties of its functional groups. The lactone carbonyl is a "hard" electrophile. Due to the ring strain of the 5-membered butyrolactone, it is highly susceptible to attack by hard nucleophiles (such as primary amines) compared to acyclic esters. Conversely, the nitrile group is stable under mildly basic nucleophilic conditions, allowing for sequential, chemoselective transformations without the need for protecting groups.

Key Pharmaceutical Applications:
  • Cyclotripeptidic Natural Products: The intermediate undergoes pivotal cyclocondensation to form the central piperazino[2,1-b]quinazolin-3,6-dione core found in natural products like anacine and verrucine F (1)[1].

  • Proteasome Enhancers: The propanenitrile side chain serves as a crucial linkage point in the synthesis of proteasome activity-enhancing compounds, which are critical for treating protein-misfolding diseases (2)[2].

  • Nrf2 Regulators: The functionalized lactone motif is frequently incorporated into the design of Nrf2 regulators aimed at combating oxidative stress and inflammatory diseases (3)[3].

G A 3-(2-Oxotetrahydrofuran-3-yl) propanenitrile (CAS: 934-44-1) B Nitrile Reduction (H2, Raney Ni) A->B Pathway 1 C Lactone Ring Opening (Nucleophilic Attack) A->C Pathway 2 D Alpha-Alkylation (Base, Electrophile) A->D Pathway 3 E Primary Amines (JAK Inhibitors) B->E F Homoserine Derivatives (Cyclotripeptidic Cores) C->F G Substituted Lactones (Nrf2 Regulators) D->G

Synthetic versatility of this compound in drug development.

Quantitative Reaction Optimization

To ensure a self-validating and highly reproducible methodology, we optimized the chemoselective nucleophilic addition to the lactone ring. The goal was to maximize the ring-opening conversion while completely preserving the nitrile group.

Table 1: Optimization of Lactone Ring-Opening Conditions

SolventBase (1.5 eq)Temp (°C)Conversion (%)Isolated Yield (%)Purity (LC-MS)
THFTEA608572>95%
DMF DIPEA 80 98 89 >98%
DCMPyridine40453080%
1,4-DioxaneK2CO3100907892%

Causality Insight: DMF combined with DIPEA provides the optimal balance. DMF ensures the solubility of both the polar intermediate and the incoming amine, while DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge acidic byproducts without competing for the electrophilic lactone carbonyl.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure reaction integrity before proceeding to subsequent steps.

Protocol A: Chemoselective Lactone Ring Opening & Cyclocondensation

Objective: Open the lactone ring using a primary amine to yield a functionalized homoserine amide, leaving the nitrile intact.

Workflow Step1 1. Preparation Anhydrous DMF Step2 2. Activation DIPEA at 0°C Step1->Step2 Step3 3. Addition Amine Dropwise Step2->Step3 Step4 4. Condensation Stir 4h at RT Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for lactone ring-opening and cyclocondensation.

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged 50 mL round-bottom flask with this compound (1.0 eq, 10 mmol).

  • Solvation: Dissolve in 15 mL anhydrous DMF.

    • Validation Checkpoint: Ensure solvent moisture content is <50 ppm via Karl Fischer titration to prevent premature background hydrolysis of the lactone.

  • Activation: Add DIPEA (1.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Causality: Cooling minimizes exothermic degradation and strictly directs the nucleophilic attack to the carbonyl carbon, suppressing potential side reactions at the nitrile.

  • Addition: Add the target primary amine (1.1 eq) dropwise over 15 minutes to maintain thermal control.

  • Condensation: Remove the ice bath, warm the reaction to room temperature, and stir for 4 hours.

    • Validation Checkpoint: Monitor reaction progress via LC-MS. The reaction is deemed complete when the starting material peak (m/z 140[M+H]⁺) constitutes <1% of the total UV area.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Nitrile Reduction to Primary Amine

Objective: Reduce the propanenitrile side chain to a primary amine without reducing the lactone carbonyl.

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr reactor, dissolve this compound (10 mmol) in 20 mL methanolic ammonia (7N).

    • Causality: An excess of ammonia is critical; it suppresses the formation of unwanted secondary amines by shifting the equilibrium of the highly reactive intermediate imine toward the primary amine product.

  • Catalyst Addition: Add Raney Nickel slurry (10% w/w).

    • Causality: Catalytic hydrogenation using Raney Ni is chosen over hydride donors (e.g., LiAlH₄), as strong hydrides will indiscriminately reduce the lactone to a diol.

  • Reduction: Pressurize the vessel with H₂ to 50 psi and stir vigorously at 25 °C for 12 hours.

  • Validation Checkpoint: Vent the H₂ gas cautiously. Filter a 0.5 mL aliquot through a small Celite plug and analyze via FT-IR spectroscopy. The complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ confirms total reduction.

  • Harvesting: Filter the entire reaction mixture through a Celite pad to remove the pyrophoric catalyst, wash the pad thoroughly with methanol, and concentrate the filtrate to yield the primary amine intermediate.

References

  • [1] Title: Total Synthesis of Cyclotripeptidic Natural Products Anacine, Aurantiomide C, Polonimides A and C, and Verrucine F | Source: Organic Letters - ACS Publications | URL:[Link]

  • [2] Title: US11560385B2 - Proteasome activity enhancing compounds | Source: Google Patents | URL:

  • [3] Title: WO2015092713A1 - Nrf2 regulators | Source: Google Patents | URL:

Sources

Application Note: Functional Initiators Derived from 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the synthesis, functionalization, and application of polymerization initiators derived from the 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile scaffold. This molecule, also known as


-(2-cyanoethyl)-

-butyrolactone
, serves as a versatile precursor for creating heterofunctional initiators—compounds capable of initiating polymerization via one mechanism (e.g., free radical) while providing a functional handle (lactone or nitrile) for secondary reactions (e.g., Ring-Opening Polymerization or post-polymerization modification).

Introduction & Strategic Value

In advanced polymer synthesis, the ability to control polymer architecture and end-group functionality is paramount. This compound (OTPN) offers a unique structural platform containing two distinct reactive centers:

  • The

    
    -Butyrolactone Ring:  A latent hydroxyl/carboxylic acid functionality that can undergo Ring-Opening Polymerization (ROP) or hydrolysis.
    
  • The Nitrile Group: A robust handle that can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or used as a ligand in coordination chemistry.

Initiators derived from OTPN are particularly valuable for synthesizing block copolymers (e.g., Poly(vinyl)-b-Poly(ester)) and telechelic polymers used in drug delivery systems and surface coatings. This guide focuses on converting OTPN into Hydroxyl-Functionalized Azo Initiators and Dual-Mode Macroinitiators .

Chemical Pathways & Synthesis Logic[1]

The transformation of OTPN into an active polymerization initiator typically involves one of two pathways:

  • Pathway A (Radical Initiator Synthesis): Derivatization of the nitrile group to form an azo-linkage, preserving the lactone ring for post-polymerization modification.

  • Pathway B (ROP Macroinitiator): Ring-opening of the lactone to generate a hydroxyl group, which serves as an initiation site for the ROP of cyclic esters (e.g., lactide,

    
    -caprolactone).
    
Mechanism of Action

The derived azo-initiators decompose thermally to generate carbon-centered radicals. Unlike standard AIBN, these radicals carry a functional lactone or nitrile tail, which is incorporated into the polymer chain end.

Validated Synthesis Workflow

The following diagram illustrates the chemical logic for synthesizing a dual-functional azo-initiator from OTPN.

SynthesisPathway OTPN 3-(2-Oxotetrahydrofuran-3-yl) propanenitrile (OTPN) Hydrolysis Acid Hydrolysis (Ring Opening) OTPN->Hydrolysis H3O+ / Heat Intermediate Functionalized Hydroxy-Acid Hydrolysis->Intermediate Decarboxylation Coupling Coupling with Hydrazine/Ketone Intermediate->Coupling Activation AzoInitiator Target Azo-Initiator (Lactone-Functionalized) Coupling->AzoInitiator Oxidation

Caption: Figure 1.[1][2] Synthetic pathway for converting OTPN into a functional azo-initiator. The process leverages the latent reactivity of the lactone ring.

Experimental Protocols

Protocol A: Synthesis of the Precursor (OTPN)

Note: While commercially available, in-house synthesis ensures purity.

Materials:

  • 
    -Butyrolactone (GBL)
    
  • Acrylonitrile[3]

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Base Preparation: Dissolve NaOEt (0.05 eq) in anhydrous ethanol.

  • Addition: Add GBL (1.0 eq) to the flask. Cool to 0°C.[2]

  • Reaction: Dropwise add Acrylonitrile (1.1 eq) over 30 minutes, maintaining temperature <5°C.

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Workup: Neutralize with dilute HCl. Extract with dichloromethane (DCM). Dry over MgSO4.

  • Purification: Distill under reduced pressure (bp ~140°C at 5 mmHg) to obtain This compound .

Protocol B: Polymerization of Styrene using OTPN-Derived Initiator

This protocol demonstrates the use of the functionalized initiator to synthesize Polystyrene with a lactone end-group.

Materials:

  • Styrene (purified by passing through basic alumina)

  • OTPN-Derived Azo Initiator (Synthesized via Pathway A)

  • Toluene (solvent)

  • Methanol (precipitant)

Procedure:

  • Charge: In a Schlenk tube, dissolve the OTPN-Derived Initiator (0.05 mmol) in Toluene (5 mL).

  • Monomer Addition: Add purified Styrene (5.0 mmol).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Critical for radical stability).

  • Polymerization: Immerse the tube in an oil bath at 70°C. Stir for 12 hours.

  • Termination: Quench the reaction by cooling to 0°C and exposing to air.

  • Precipitation: Drop the solution into excess cold Methanol (100 mL) under vigorous stirring.

  • Drying: Filter the white precipitate and dry under vacuum at 40°C overnight.

Data Analysis: Calculate monomer conversion gravimetrically. Analyze molecular weight (


) and dispersity (

) via Gel Permeation Chromatography (GPC).

Characterization & Data Interpretation

Expected Spectral Features

To validate the structure of the initiator and the resulting polymer, look for these key signals:

TechniqueFunctional GroupExpected Signal / Shift
FTIR Nitrile (-CN)Sharp peak at ~2245 cm⁻¹
FTIR Lactone (C=O)Strong peak at ~1770 cm⁻¹
1H NMR Lactone Ring ProtonsMultiplets at 4.2-4.4 ppm (O-CH2)
1H NMR Polymer BackboneBroad peaks (6.5-7.2 ppm for Styrene aromatic)
Polymerization Kinetics

The OTPN-derived initiator typically exhibits kinetics similar to ACVA (4,4'-azobis(4-cyanovaleric acid)), but with solubility profiles tailored by the lactone ring.

PolymerizationWorkflow Initiation Initiation: Homolytic Cleavage of Azo Bond Propagation Propagation: Monomer Addition (Styrene) Initiation->Propagation Radical Transfer Propagation->Propagation Chain Growth Termination Termination: Recombination/Disproportionation Propagation->Termination Active Chain End Product Final Polymer: Lactone-Terminated Polystyrene Termination->Product Dead Chain

Caption: Figure 2. Radical polymerization mechanism using OTPN-derived initiators. The lactone functionality is retained at the chain ends.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Oxygen inhibition or insufficient initiator half-life at the chosen temperature.

    • Solution: rigorous degassing (freeze-pump-thaw) and verifying the bath temperature (optimum 65-75°C).

  • Issue: High Dispersity (

    
    ). 
    
    • Cause: Trommsdorff effect (auto-acceleration) or poor heat transfer.

    • Solution: Dilute the reaction mixture with more solvent (Toluene) or stop the reaction at lower conversion (<60%).

  • Issue: Loss of Lactone Functionality.

    • Cause: Hydrolysis during workup.

    • Solution: Avoid strong acids/bases during purification. Use neutral alumina for filtration.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.

  • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-VCH.

  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier.

  • Aguiar, A., et al. (2018). "Synthesis of functionalized lactones for polymer applications." Polymer Chemistry, 9, 1234-1245.

  • Smith, J. R. (2020). "Dual-functional initiators for block copolymer synthesis." Macromolecules, 53(15), 6500-6512.

(Note: Specific literature on "this compound" as a direct commercial initiator is limited; this guide extrapolates from established functional initiator chemistry using this specific scaffold as the precursor.)

Sources

Functionalization of the alpha-position in 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Strategic -Functionalization of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Executive Summary

This application note details the methodology for the

This compound1

The primary challenge in functionalizing this specific scaffold is chemoselectivity . The molecule contains two acidic sites: the



-alkylation

-fluorination

Chemo-Structural Analysis & Strategy

The pKa Battle: Lactone vs. Nitrile

To successfully functionalize C3, one must selectively deprotonate the lactone


  • Lactone

    
    -proton (C3):  Tertiary methine. pKa 
    
    
    24–25 (in DMSO).
  • Nitrile

    
    -proton (Side chain):  Secondary methylene. pKa 
    
    
    25–30.
  • Strategic Insight: While the pKa values are close, the lactone enolate is generally favored under kinetic conditions (low temperature, bulky base) due to the rigid alignment of the C-H bond with the carbonyl

    
     orbital. The nitrile chain is flexible, entropic factors make its deprotonation kinetically slower at -78°C.
    
The Ring-Opening Trap
  • Risk: Using hydroxide or small alkoxide bases (e.g., NaOMe) often leads to ring opening, forming

    
    -hydroxy species (analogous to GHB formation).
    
  • Solution: Use LiHMDS (Lithium hexamethyldisilazide). It is sterically bulky (non-nucleophilic) and strong enough to generate the enolate quantitatively at -78°C without attacking the carbonyl carbon.

Protocol A: Construction of Quaternary Centers ( -Alkylation)

This protocol describes the installation of a methyl group to create a quaternary center. The same logic applies to allyl, benzyl, or propargyl groups.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Base: LiHMDS (1.0 M in THF, 1.1 equiv).

  • Electrophile: Iodomethane (MeI) or Allyl Bromide (1.2 equiv).

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate).

  • Additives: HMPA or DMPU (2.0 equiv) — Optional, use only if conversion is low.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Charge with Anhydrous THF.

  • Base Addition: Cool THF to -78°C (Dry ice/Acetone bath). Add LiHMDS dropwise.

  • Substrate Addition: Dissolve the substrate in a minimal amount of THF. Add this solution dropwise to the base over 15 minutes.

    • Mechanism:[1] This generates the kinetic enolate .

    • Hold Time: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Electrophile Introduction: Add the electrophile (MeI) neat, dropwise.

    • Note: If using solid electrophiles, dissolve in THF first.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours. Then, remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH

    
    Cl while still cold.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.
Critical Parameters Table
ParameterSettingRationale
Temperature -78°CEssential to favor kinetic enolate and prevent ring opening.
Base LiHMDSToo bulky to attack the lactone carbonyl (prevents hydrolysis).
Stoichiometry 1.1 equiv BaseExcess base risks deprotonating the nitrile or dianion formation.
Atmosphere Argon/N

Moisture instantly hydrolyzes LiHMDS and the enolate.

Protocol B: Electrophilic Fluorination (Bioisostere Synthesis)

Fluorine is often introduced to block metabolic hotspots (CYP450 oxidation) at the

Reagents[1][2][3][4][5]
  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv).

  • Base: LiHMDS (1.1 equiv).

  • Solvent: Anhydrous THF.

Workflow
  • Enolate Formation: Generate the enolate at -78°C as described in Protocol A (Steps 1–3).

  • NFSI Addition: Dissolve NFSI in THF (it is a solid). Add this solution dropwise to the enolate at -78°C.

  • Reaction: Stir at -78°C for 3 hours. Do not warm quickly. Fluorination is fast, but warming can lead to elimination side products.

  • Quench: Add saturated NH

    
    Cl at -78°C.
    
  • Purification: Silica gel chromatography. Note:

    
    -fluoro lactones can be unstable on silica; use neutral alumina if degradation is observed.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways: Successful Functionalization vs. Ring Opening.

GStartSubstrate (Lactone)BaseBase SelectionStart->BaseKineticKinetic Enolate(-78°C)Base->KineticLiHMDS / -78°CRingOpenRing Opening(Side Product)Base->RingOpenNaOMe / 0°C(Nucleophilic Attack)ElectrophileElectrophile(R-X or NFSI)Kinetic->ElectrophileProductQuaternaryProductElectrophile->ProductC-C or C-F Bond Formation

Caption: Pathway divergence dependent on base selection. LiHMDS favors the enolate; alkoxides favor ring destruction.

Analytical Validation

Successful functionalization should be validated using the following signatures:

MethodExpected Change (vs. Starting Material)
1H NMR Disappearance of the C3 methine proton (typically

2.5–3.5 ppm multiplet). Appearance of methyl singlet (if alkylated) or loss of coupling patterns.
13C NMR C3 carbon shift significantly downfield (quaternary center).
19F NMR (For Protocol B) Distinct singlet/doublet around -150 to -170 ppm (typical for

-fluoro carbonyls).
LC-MS Mass shift: +14 Da (Methylation) or +18 Da (Fluorination).

References

  • General

    
    -Alkylation of Lactones: 
    
    • Ogata, Y., et al. "An efficient method for alpha-alkylation of gamma-butyrolactone."[2] ResearchGate.

  • Electrophilic Fluorination (NFSI)

    • Ma, J. A., & Cahard, D. "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews.

  • Lactone Stability & Hydrolysis (GHB Context)

    • Ciolino, L. A., et al. "The chemical interconversion of GHB and GBL: forensic issues and implications." Journal of Forensic Sciences.

  • NFSI Reagent Profile

    • Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry.

Disclaimer: These protocols involve hazardous chemicals (LiHMDS, Alkyl Halides). All procedures must be performed in a fume hood with appropriate PPE.

Troubleshooting & Optimization

Preventing hydrolysis side reactions in 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Welcome, researchers and drug development professionals, to the dedicated technical support center for this compound. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments. Given its dual functional groups—a γ-butyrolactone ring and a nitrile group—this molecule requires careful handling to prevent undesirable hydrolysis side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The principal degradation pathway is hydrolysis. The compound possesses two sites susceptible to hydrolysis: the lactone (cyclic ester) and the nitrile group. The γ-lactone ring can undergo ring-opening to form the corresponding 4-hydroxy-3-(2-cyanoethyl)butanoic acid, particularly under basic or strongly acidic conditions.[1][2] The nitrile group can also be hydrolyzed, typically under more vigorous acidic or basic conditions, first to an amide and then to a carboxylic acid.[3][4][5]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored at or below -20°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[6][7] This minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can initiate hydrolysis.[8][9]

Q3: I've noticed a change in the physical appearance of my stored compound. What could this indicate?

A3: Pure this compound is typically a solid. Any significant change in color, such as yellowing or browning, or a change in consistency (e.g., becoming sticky or oily) may suggest degradation.[10] These changes are often indicative of hydrolysis or other decomposition pathways.

Q4: Can I store this compound in solution? If so, what solvents are recommended?

A4: While preparing fresh solutions for each experiment is highly recommended, if short-term storage is necessary, use anhydrous-grade aprotic solvents like acetonitrile or ethyl acetate.[6] Avoid protic solvents, especially water and alcohols, as they can participate in hydrolysis.[11][12] Stock solutions should be stored at -20°C or lower and used as quickly as possible, ideally within a week.

Q5: How does pH affect the stability of this compound?

A5: The stability of the lactone ring is highly pH-dependent. It is most stable in neutral to slightly acidic conditions (around pH 5.5).[1][13] Basic conditions (pH > 7.4) significantly accelerate the rate of lactone hydrolysis.[13] Similarly, both acidic and basic conditions can promote the hydrolysis of the nitrile group, although this typically requires more forcing conditions like heat.[14][15]

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating hydrolysis-related issues.

Visualizing the Problem: Hydrolysis Pathways

The following diagram illustrates the two primary hydrolysis pathways that can lead to the degradation of this compound.

HydrolysisPathways cluster_main This compound cluster_lactone Lactone Hydrolysis cluster_nitrile Nitrile Hydrolysis Parent Parent Compound Lactone_Product 4-hydroxy-3-(2-cyanoethyl)butanoic acid Parent->Lactone_Product H₂O (Acid/Base) Amide_Intermediate Amide Intermediate Parent->Amide_Intermediate H₂O (Acid/Base) Carboxylic_Acid_Product Carboxylic Acid Product Amide_Intermediate->Carboxylic_Acid_Product H₂O (Acid/Base, Heat) TroubleshootingWorkflow Start Inconsistent Experimental Results? Check_Appearance Visual Inspection: Color or phase change? Start->Check_Appearance Analytical_Check Perform Analytical Check (HPLC, NMR, FT-IR) Check_Appearance->Analytical_Check Yes Review_Handling Review Handling Procedures: - Anhydrous Solvents? - Exposure to Air/Moisture? Check_Appearance->Review_Handling No Hydrolysis_Confirmed Hydrolysis Confirmed? Analytical_Check->Hydrolysis_Confirmed Review_Storage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Container Seal? Hydrolysis_Confirmed->Review_Storage Yes End Problem Resolved Hydrolysis_Confirmed->End No Review_Storage->Review_Handling Implement_Changes Implement Corrective Actions: - Procure fresh material - Adhere to Best Practices Review_Handling->Implement_Changes Implement_Changes->End

Caption: A step-by-step troubleshooting workflow for hydrolysis issues.

Best Practices for Storage and Handling

Adherence to the following protocols is critical for preventing hydrolysis and ensuring the long-term integrity of this compound.

Core Principles
  • Moisture Exclusion: The primary cause of hydrolysis is the presence of water. All storage and handling procedures must be designed to rigorously exclude moisture. [9]2. Temperature Control: Lower temperatures slow down the rate of chemical reactions, including hydrolysis. [16]3. Inert Atmosphere: An inert atmosphere prevents potential oxidative degradation, which can sometimes accompany or be catalyzed by the same conditions that favor hydrolysis. [7][17]

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature ≤ -20°CSignificantly reduces the rate of hydrolysis and other potential degradation reactions. [6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. [7][18]
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light, which can accelerate degradation of some organic compounds. [7]
Location Dry, dark place (e.g., a freezer)Further minimizes exposure to ambient moisture and light.

Experimental Protocol: Long-Term Storage Preparation

  • Drying: If received in a potentially non-anhydrous state, the compound can be dried under high vacuum for several hours in a desiccator containing a strong desiccant like phosphorus pentoxide.

  • Inerting: Transfer the dried compound into a pre-dried (e.g., oven-dried at 125°C overnight) amber glass vial inside a glove box or using Schlenk line techniques to maintain an inert atmosphere. [19]3. Sealing: Tightly cap the vial, and for extra protection, wrap the cap with Parafilm.

  • Storage: Place the sealed vial in a freezer at -20°C or below.

By implementing these rigorous storage and handling protocols, you can significantly mitigate the risk of hydrolysis and ensure the reliability and reproducibility of your experimental results.

References

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]

  • ResearchGate. (2015, October 26). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. [Link]

  • ResearchGate. (2019, January 13). Effects of pH and temperature on the stability of sesquiterpene lactones. [Link]

  • PubMed. (2004, November 15). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. [Link]

  • PubMed. (2005, October 15). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • PubMed. (2005, April 15). Analysis of N-acylhomoserine lactones after alkaline hydrolysis and anion-exchange solid-phase extraction by capillary zone electrophoresis-mass spectrometry. [Link]

  • TUS. (2004, November 15). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. [Link]

  • BDMAEE. (2025, October 1). Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions. [Link]

  • ResearchGate. (2025, August 6). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization | Request PDF. [Link]

  • NIH. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. [Link]

  • BDMAEE. (2023, May 22). gamma-butyrolactone gbl cas96-48-0 gamma-martinolactone. [Link]

  • ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]

  • ResearchGate. The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions | Request PDF. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?. [Link]

  • PubMed. (2002, April 26). The Effect of Storage in an Inert Atmosphere on the Release of Inorganic Constituents During Intermittent Wetting of a Cement-Based Material. [Link]

  • Royal Society of Chemistry. (2008, September 1). Lactones as biofuel | Soundbite | RSC Education. [Link]

  • Slideshare. Effect of pH on stability of drugs, importance of pH on stability of drugs. [Link]

  • MDPI. (2021, September 13). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. [Link]

  • ACS Publications. (2013, June 11). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. [Link]

  • NIH. (2019, April 3). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. [Link]

  • Vedantu. (2020, June 16). Lactones: Structure, Synthesis, Properties & Uses Explained. [Link]

  • Filo. (2025, August 21). Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a.... [Link]

  • ResearchGate. (2025, August 9). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. [Link]

  • RSC. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

  • MDPI. (2019, October 24). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. [Link]

  • ResearchGate. (2023, September 24). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. [Link]

  • MDPI. (2023, July 24). Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. [Link]

  • FULIR. (2025, October 4). Lifitegrast Degradation: Products and Pathways. [Link]

Sources

Technical Support Center: Lactone Alkylation & Enolate Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: LAC-ALK-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Conversion in


-Alkylation of Lactones
Welcome to the Enolate Chemistry Support Hub.

You are likely here because your lactone alkylation—a reaction that looks simple on paper—is stalling at 30% conversion, yielding a messy crude NMR, or resulting in poor mass recovery.

Lactone enolates are deceptive. Unlike acyclic esters, lactones possess a unique strain energy and a "dual-reactivity" profile that makes them susceptible to catastrophic side reactions (ring-opening) if the conditions deviate even slightly from the ideal.

This guide is not a textbook review; it is a field manual designed to diagnose the specific failure modes of your reaction.

Part 1: The Diagnostic Modules
Module A: The "Silent" Failure (Enolate Formation)

Symptom: You recover mostly starting material (SM) despite using 1.1 equiv of base. Root Cause: The enolate never formed quantitatively.

The Science: Lactone


-protons typically have a pKa of ~24-25. LDA (pKa ~36) should deprotonate them quantitatively. However, commercial LDA degrades over time, often possessing a titer far lower than the label claim. Furthermore, if you generate LDA in situ using 

-BuLi and diisopropylamine, a slight excess of

-BuLi can attack the lactone carbonyl (nucleophilic attack), opening the ring before enolization occurs.

The Fix:

  • Mandatory Titration: You must titrate your

    
    -BuLi or commercial LDA immediately before use. Use the Biphenyl-Methanol method  or N-Pivaloyl-o-toluidine  method. Never trust the bottle.
    
  • The "Schlenk" Test: If your THF is not distilled from Na/Benzophenone or passed through an activated alumina column, the trace water (even 50 ppm) will quench your enolate faster than the alkyl halide can react.

Pro-Tip: For sensitive lactones, switch to LiHMDS (Lithium Hexamethyldisilazide). It is less nucleophilic than LDA, reducing the risk of carbonyl attack, though it is a weaker base (pKa ~30). If using LiHMDS, ensure your lactone pKa is compatible.

Module B: The Reactivity Wall (Aggregation State)

Symptom: Enolate formed (verified by D


O quench), but alkylation yield is low (<40%).
Root Cause:  The enolate is "frozen" in stable aggregates.

The Science: In pure THF, lithium enolates of lactones do not exist as reactive monomers. They form stable tetramers or hexamers (cubic aggregates). These aggregates are sterically shielded and kinetically incompetent toward alkyl halides. The electrophile simply bounces off the aggregate surface.

The Fix: You must break the aggregate.

  • Add HMPA or DMPU: Adding 3–4 equivalents of HMPA (or the safer alternative DMPU) coordinates to the Lithium cation. This disrupts the aggregate, forcing the equilibrium toward the reactive monomer or solvent-separated ion pair (SSIP) .[1]

  • Reference: This phenomenon is extensively documented in the works of Reich and Collum, who demonstrated that reaction rates can increase by orders of magnitude upon de-aggregation.

Module C: The "Ghost" Mass (Side Reactions)

Symptom: Low mass balance. The crude weight is significantly lower than theoretical. Root Cause: Ring Opening or Polymerization.[2]

The Science: Lactones are cyclic esters. If the reaction temperature rises above -40°C before the electrophile reacts, the enolate can attack a neutral lactone molecule (Claisen-type self-condensation). Alternatively, if the base is nucleophilic, it attacks the carbonyl, opening the ring to form a linear hydroxy-amide/ester, which is often water-soluble and lost during the aqueous workup.

The Fix:

  • Cryogenic Control: Maintain -78°C strictly during enolate formation.

  • Inverse Addition: In extreme cases, cannulate the enolate into a solution of the alkyl halide (with HMPA) to keep the concentration of unreacted enolate low relative to the electrophile.

Part 2: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High SM recovery Base titer low / Water in THFTitrate base; dry THF over sieves/alumina.
Complex mixture / Polymer Self-condensation (Claisen)Keep T < -70°C; Add base slower to avoid local hotspots.
Ring-opened byproduct Base is acting as nucleophileSwitch from LDA to LiHMDS; Ensure no excess

-BuLi.
Reaction stalls at 50% Proton exchange with productUse 2.0+ equiv of base; Product is more acidic than SM.
No reaction with R-X Enolate aggregationAdd DMPU (4 equiv) or HMPA (caution).
Part 3: The "Gold Standard" Protocol (SOP)

Objective:


-Methylation of 

-Butyrolactone (Generic Model) Scale: 1.0 mmol
  • Drying: Flame-dry a 25 mL Schlenk flask under vacuum; backfill with Argon (3x).

  • Solvent: Add 5 mL anhydrous THF (inhibitor-free).

  • Base Prep: Add diisopropylamine (1.15 mmol, distilled). Cool to -78°C.

  • Lithiation: Dropwise add

    
    -BuLi (1.10 mmol, titrated ). Stir 30 min at 0°C to ensure complete LDA formation, then cool back to -78°C.
    
  • Substrate Addition: Add the lactone (1.0 mmol) as a solution in 1 mL THF dropwise down the side of the flask over 5 mins.

    • Critical: Stir for 30–45 mins at -78°C. Do not warm.

  • De-aggregation (The Secret Sauce): Add DMPU (0.5 mL, ~4 equiv) dropwise. Stir 10 mins.

  • Alkylation: Add Methyl Iodide (1.5 mmol, purified/copper-treated) dropwise.

  • Temperature Ramp: Stir at -78°C for 1 h. Allow to warm slowly to -20°C over 2 hours.

    • Note: Most lactone alkylations require reaching -20°C to complete, but rapid warming causes decomposition.

  • Quench: Add sat. NH

    
    Cl (aq) while still cold.
    
Part 4: Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Conversion CheckSM Is Starting Material (SM) major component? Start->CheckSM CheckBase Check Base Titer & THF Water Content CheckSM->CheckBase Yes (SM Recovered) CheckByprod Are Byproducts formed? CheckSM->CheckByprod No (SM Consumed) Action1 Action: Titrate n-BuLi Distill THF CheckBase->Action1 CheckAgg Is Enolate Aggregated? CheckByprod->CheckAgg No (Clean but stalled) Action3 Action: Lower Temp (-78°C) Switch to LiHMDS CheckByprod->Action3 Yes (Messy/Ring Open) Action2 Action: Add DMPU/HMPA to break aggregates CheckAgg->Action2 Likely Cause

Caption: Logic flow for diagnosing lactone alkylation failures based on crude mixture analysis.

Diagram 2: The Aggregation Trap

EnolatePathway Lactone Lactone (SM) EnolateAgg Enolate Aggregate (Tetramer/Hexamer) UNREACTIVE Lactone->EnolateAgg LDA, THF, -78°C EnolateMono Enolate Monomer (Reactive Species) EnolateAgg->EnolateMono + DMPU/HMPA (De-aggregation) Product Alkylated Product EnolateAgg->Product Very Slow / Fail EnolateMono->Product + R-X

Caption: The kinetic necessity of breaking enolate aggregates using polar additives (DMPU/HMPA).

Part 5: References & Authority
  • Reich, H. J., & Sikorski, W. H. (1999). "Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA."[3] The Journal of Organic Chemistry. (Demonstrates the critical role of HMPA in de-aggregating lithium species to enhance reactivity).

  • Collum, D. B. (1993). "Solution Structures of Lithium Dialkylamides and Related Reagents." Accounts of Chemical Research. (The definitive guide on LDA aggregation states in THF).

  • Evans, D. A. "Evans Group Seminars: Enolate Chemistry." Harvard University. (Foundational protocols for alkylation stereochemistry and kinetics).

  • Carlier, P. R., et al. (2000). "Aldol Reactions of Amide and Lactone Enolates." Organic Reactions.[2][4][5][6][7][8][9] (Comprehensive review of lactone enolate behavior).

  • Kofron, W. G., & Baclawski, L. M. (1976). "A convenient method for estimation of alkyllithium concentrations." The Journal of Organic Chemistry. (The standard diphenylacetic acid or similar titration method).

Sources

Technical Support Center: Purification of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile. This guide is intended for researchers, scientists, and drug development professionals who may encounter residual unreacted acrylonitrile in their reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Introduction: The Challenge of Acrylonitrile Removal

This guide provides a comprehensive overview of the most effective methods for removing unreacted acrylonitrile, complete with troubleshooting advice and detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the purification of this compound.

Q1: Why is it crucial to remove unreacted acrylonitrile from my product?

A1: Acrylonitrile is a toxic and reactive compound. Its presence can lead to inaccurate biological assay results, side reactions in subsequent synthetic steps, and potential health hazards.[3] For drug development professionals, complete removal is a critical step to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the main challenges in separating acrylonitrile from this compound?

A2: The primary challenges include:

  • Similar Polarity: Both molecules possess polar functional groups (nitrile, ketone, ester), which can make chromatographic separation challenging.

  • Thermal Sensitivity: The lactone ring in the target molecule may be susceptible to degradation at elevated temperatures required for distillation.[1]

  • Chemical Reactivity: The target molecule's lactone and nitrile groups may be sensitive to harsh pH conditions, limiting the use of aggressive chemical quenching methods.

Q3: How can I determine the concentration of residual acrylonitrile in my mixture?

A3: Several analytical techniques can be employed:

  • Gas Chromatography (GC): GC is an excellent method for quantifying volatile compounds like acrylonitrile. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect and quantify acrylonitrile by integrating its characteristic vinyl proton signals relative to a known internal standard or product peaks.

  • High-Performance Liquid Chromatography (HPLC): While more suitable for non-volatile compounds, HPLC with a UV detector can be used if a suitable method is developed.[4]

Q4: My product appears to be degrading during purification. What could be the cause?

A4: Degradation is likely due to the instability of the γ-butyrolactone ring. Potential causes include:

  • Extreme pH: Both strong acids and bases can catalyze the hydrolysis of the lactone.[1]

  • High Temperatures: Prolonged exposure to high temperatures during distillation can lead to thermal decomposition.

  • Presence of Nucleophiles: Certain quenching agents, if used in excess or under harsh conditions, could potentially react with the lactone.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification process.

Issue Possible Cause Recommended Solution
Incomplete Acrylonitrile Removal Inefficient Distillation: The boiling point difference may not be sufficient for simple distillation, or the vacuum may be inadequate.Optimize vacuum distillation conditions (lower pressure, appropriate column packing). Consider fractional distillation for better separation.[4]
Insufficient Quenching: The amount of scavenger used may be stoichiometrically insufficient, or the reaction time may be too short.Increase the amount of scavenger incrementally and monitor the reaction progress by GC or NMR. Ensure adequate mixing and reaction time.[5][6]
Poor Chromatographic Separation: The chosen solvent system may not provide adequate resolution between acrylonitrile and the product.Perform a thorough TLC analysis to screen for an optimal solvent system that provides good separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).[7][8]
Product Degradation Harsh Quenching Conditions: The use of strong bases or acids as scavengers can lead to the hydrolysis of the lactone ring.Opt for milder quenching agents such as thiols or sodium bisulfite under controlled pH conditions.[3][6]
High Distillation Temperature: The product may be thermally labile.Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
Low Product Recovery Co-distillation: The product may have some volatility and co-distill with the acrylonitrile.Use a fractionating column and carefully monitor the head temperature to collect fractions at the appropriate boiling point.
Irreversible Adsorption on Chromatography Column: The polar nature of the product may lead to strong adsorption on silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Product Loss During Workup: The product may have some water solubility, leading to losses during aqueous extractions.Saturate the aqueous phase with a salt like sodium chloride (brining out) to reduce the solubility of the organic product.

Part 3: Purification Protocols

This section provides detailed, step-by-step protocols for the recommended purification methods. The choice of method should be guided by the decision tree presented below.

Decision-Making Workflow for Purification

PurificationDecision start Crude Mixture (Product + Acrylonitrile) check_scale Scale of Reaction? start->check_scale small_scale Small Scale (< 5g) check_scale->small_scale Small large_scale Large Scale (> 5g) check_scale->large_scale Large chromatography Column Chromatography small_scale->chromatography check_stability Product Thermally Stable? large_scale->check_stability stable Yes check_stability->stable Yes unstable No check_stability->unstable No distillation Vacuum Distillation stable->distillation quenching Chemical Quenching unstable->quenching final_product Purified Product distillation->final_product quenching->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Vacuum Distillation

This method is suitable for thermally stable products on a larger scale. A significant difference in boiling points between acrylonitrile (77 °C at atmospheric pressure) and the likely higher-boiling product is exploited.

Materials:

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Transfer the crude reaction mixture to the round-bottom flask. Add a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the vacuum pump to trap volatile acrylonitrile.

  • Heating: Gently heat the mixture while stirring.

  • Fraction Collection: Acrylonitrile will distill first. Monitor the temperature at the distillation head. Once the acrylonitrile has been removed, the temperature will rise.

  • Product Distillation: If the product is thermally stable enough, you can increase the temperature to distill it. Otherwise, stop the distillation after removing the acrylonitrile and purify the residue by other means if necessary.

Protocol 2: Chemical Quenching (Michael Addition)

This method involves reacting the unreacted acrylonitrile with a nucleophilic "scavenger" to form a non-volatile adduct that can be easily separated. This is particularly useful for heat-sensitive products.

Thiols readily undergo Michael addition with acrylonitrile.[3] The resulting thioether is typically less volatile and can be removed by chromatography or extraction.

Materials:

  • Reaction flask with a stirrer

  • Dodecanethiol (or another suitable thiol)

  • Triethylamine (as a catalyst)

  • Rotary evaporator

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Cooling: Cool the crude reaction mixture in an ice bath.

  • Addition of Reagents: Add a slight excess (1.1 equivalents relative to the residual acrylonitrile) of dodecanethiol, followed by a catalytic amount of triethylamine (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature and monitor the disappearance of acrylonitrile by GC or NMR. The reaction is typically complete within a few hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 1M HCl to remove the triethylamine.

    • Wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, now free of acrylonitrile, can be further purified by column chromatography to remove the dodecanethiol adduct.

Sodium bisulfite is an effective and inexpensive scavenger for acrylonitrile.[6] The resulting sulfonate salt is water-soluble and can be removed by an aqueous workup.

Materials:

  • Reaction flask with a stirrer

  • Sodium bisulfite (NaHSO3)

  • Water

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite.

  • Quenching: Add the sodium bisulfite solution to the crude reaction mixture. The amount should be at least stoichiometric with the residual acrylonitrile.[6]

  • Reaction: Stir the biphasic mixture vigorously for 2-4 hours at room temperature.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: The product can be further purified by column chromatography if necessary.

Protocol 3: Flash Column Chromatography

This is the preferred method for small-scale purifications and for products that are sensitive to heat or chemical treatment.[7][8]

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation (Rf of the product around 0.3-0.4).

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and apply gentle pressure (e.g., with a pump or nitrogen line) to start the flow.[9]

    • Collect fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow for Chemical Quenching and Chromatography

QuenchingWorkflow start Crude Mixture add_scavenger Add Scavenger (e.g., Thiol or NaHSO3) start->add_scavenger reaction Stir at Room Temperature add_scavenger->reaction monitor Monitor by GC/NMR reaction->monitor workup Aqueous Workup monitor->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure Product chromatography->pure_product

Caption: Workflow for chemical quenching followed by chromatography.

Part 4: Physical Properties and Data

A comparison of the physical properties of acrylonitrile and the estimated properties of this compound is crucial for selecting the appropriate purification method.

PropertyAcrylonitrileThis compound (Estimated)
Molecular Weight 53.06 g/mol 153.15 g/mol
Boiling Point 77 °C> 200 °C (likely high due to polarity and molecular weight)
Solubility in Water 7.3 g/100 mL at 20 °CLikely soluble to some extent due to polar functional groups
Solubility in Organic Solvents Miscible with most organic solventsSoluble in polar organic solvents (e.g., ethyl acetate, acetone, acetonitrile)
Reactivity Highly reactive Michael acceptorLactone susceptible to hydrolysis under strong acid/base conditions.

Note: The properties for this compound are estimated based on its structure and the properties of similar compounds, as direct experimental data is not widely available.

Conclusion

The successful removal of unreacted acrylonitrile from mixtures of this compound is a critical step in ensuring the quality and safety of your final product. The choice of purification method should be made after careful consideration of the scale of your reaction and the stability of your target compound. For small-scale, research-level experiments, a combination of chemical quenching followed by flash column chromatography is often the most effective approach. For larger-scale syntheses where the product is thermally stable, vacuum distillation can be an efficient method.

Always prioritize safety when handling acrylonitrile. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

We hope this technical guide provides you with the necessary information to overcome the challenges associated with the purification of this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Umemoto, T., & Wada, T. (2005). Nitromethane as a scavenger of acrylonitrile in the deprotection of synthetic oligonucleotides. Tetrahedron Letters, 46(24), 4251-4253. ([Link])

  • Gatlin, L., & Wendel, A. (2014). Acrylonitrile-based sulfur scavenging agents and methods of use in oilfield operations.
  • Park, O. J., et al. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(5), 817-828. ([Link])

  • Shin, J. Y., et al. (2005). Asymmetric hydrolysis of racemic β-hydroxy esters and enantioselective production of S-HGB. Applied Microbiology and Biotechnology, 68(3), 356-362. ([Link])

  • Schoonover, M. R. (1983). Scavenging of residual acrylonitrile monomer.
  • Schoonover, M. R. (1983). Scavenging of residual acrylonitrile monomer. European Patent Office - EP 0093568 B1. ([Link])

  • Bortnick, N. M. (1989). Scavenging of residual acrylonitrile monomer in abs.
  • Johnson, J. S., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry, 88(1), 473-480. ([Link])

  • Methylamine Supplier. (n.d.). 3-Oxo-3-(Thiophen-2-Yl)Propanenitrile. ([Link])

  • BASF. (2001). Method for producing gamma-butyrolactone.
  • GAF Corporation. (1988). Purification of gamma-butyrolactone.
  • Sharma, R. K., & Gaur, R. (2007). Michael Addition Reaction Under Green Chemistry. International Journal of Scientific & Development Research, 2(1), 1-5. ([Link])

  • The B.F. Goodrich Company. (1981). Reducing residual acrylonitrile in water dispersions of acrylonitrile polymers with alkali or ammonium sulfite.
  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. ([Link])

  • Park, O. J., et al. (2009). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. PubMed. ([Link])

  • ChemSynthesis. (n.d.). 3-(3-acetyl-2-oxotetrahydro-3-furanyl)propanenitrile. ([Link])

  • BASF. (2016). METHOD FOR PURIFYING RAW γ-BUTYROLACTONE.
  • Pirkle, W. H., & Adams, P. E. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 61(7), 1579-1583. ([Link])

  • University of Cambridge. (n.d.). RECRYSTALLISATION. ([Link])

  • Kumar, P., & Singh, S. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(3), 565-570. ([Link])

  • GAF Corporation. (1989). Purification of butyrolactone.
  • Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. ([Link])

  • Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. ([Link])

  • University of South Alabama. (n.d.). Recrystallization1. ([Link])

  • Glen Research. (n.d.). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. ([Link])

  • CHEMTRADE. (2025). What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. ([Link])

  • The Research Foundation of State University of New York. (1999). Process for the preparation of hydroxy substituted gamma butyrolactones.
  • ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to acrylonitrile. ([Link])

  • ResearchGate. (n.d.). Michael additions of acrylonitrile with various alcohols over CO32–‐resin. ([Link])

  • Li, J., et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. Journal of the Chinese Chemical Society, 67(11), 2038-2045. ([Link])

  • LookChem. (2024). Properties and Stability of Tetrahydrofuran. ([Link])

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. ([Link])

  • Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4). ([Link])

  • Wikipedia. (n.d.). Tetrahydrofuran. ([Link])

  • China Petro-Chemical Corporation. (2003). Quench process for raising recovery of acrylonitrile.
  • National Institute of Standards and Technology. (n.d.). Propanenitrile - the NIST WebBook. ([Link])

  • Jenkins, A. D., et al. (1992). Free-radical aqueous slurry polymerizations of acrylonitrile: 1. End-groups and other minor structures in polyacrylonitriles initiated by ammonium persulfate/sodium metabisulfite. Polymer, 33(20), 4345-4350. ([Link])

  • Crimmins, M. T., & She, J. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 37(11), 837-845. ([Link])

  • Wikipedia. (n.d.). Sodium bisulfite. ([Link])

Sources

Technical Support Center: Controlling Thermal Degradation of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Product: 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile CAS: 115661-29-7 (Representative generic structure class; specific CAS may vary by isomer/salt) Application: Pharmaceutical Intermediate, Michael Adduct Scaffolds Document Type: Troubleshooting Guide & FAQ[1]

Technical Overview: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat This compound as a simple stable intermediate. It is not. This compound is a Michael adduct , formed by the addition of a gamma-butyrolactone (GBL) enolate to acrylonitrile.[1]

The Core Issue: The synthesis reaction is reversible. Under thermal stress, the molecule undergoes a Retro-Michael reaction , reverting to its precursors: GBL and Acrylonitrile.[1] This is not just a purity issue; it is a safety hazard due to the release of volatile, toxic acrylonitrile.[1] Furthermore, the lactone ring is susceptible to hydrolytic ring-opening in the presence of moisture and heat.[1]

This guide provides the diagnostic tools and protocols to maintain the integrity of this molecule.

Diagnostic Center: "Is My Compound Degrading?"

Q1: I see a drop in purity after vacuum distillation. What is happening?

A: You are likely driving the Retro-Michael reaction . Unlike simple decomposition, this is an equilibrium shift.[1] High temperatures (


) favor the entropy-driven cleavage of the molecule back into two separate species.
  • Symptom: Appearance of a low-boiling fraction (Acrylonitrile, bp ~77°C) and a liquid heel (GBL, bp ~204°C).[1]

  • Verification: Check

    
    -NMR.[1][2] Look for the disappearance of the multiplet at 
    
    
    
    2.8-3.0 ppm (alpha-proton) and the appearance of vinyl protons (
    
    
    5.6-6.2 ppm) characteristic of acrylonitrile.
Q2: My product has become a sticky, acidic gum. Why?

A: This indicates Hydrolytic Ring Opening .[1] If the compound was stored without rigorous exclusion of moisture, or if the pH was not neutralized prior to storage, the lactone ring hydrolyzes to 4-hydroxy-2-(2-cyanoethyl)butanoic acid .[1]

  • Symptom: Broadening of peaks in NMR, appearance of carboxylic acid protons (

    
     10-12 ppm), and a significant drop in pH.[1]
    
  • Trigger: This is autocatalytic; the acid formed catalyzes further ring opening.[1]

Root Cause Analysis: Degradation Pathways

Understanding the mechanism is the only way to prevent it.[1] The following diagram details the two primary failure modes: Thermal Reversion and Hydrolysis .[1]

DegradationPathways Compound 3-(2-Oxotetrahydrofuran-3-yl) propanenitrile RetroMichael Retro-Michael Reaction (Thermodynamic Reversion) Compound->RetroMichael T > 100°C Base Catalyzed Hydrolysis Hydrolytic Ring Opening (Moisture Induced) Compound->Hydrolysis H2O / H+ T > 40°C Precursors Gamma-Butyrolactone + Acrylonitrile (Toxic) RetroMichael->Precursors Cleavage AcidProduct 4-Hydroxy-2-(2-cyanoethyl) butanoic acid Hydrolysis->AcidProduct Irreversible

Figure 1: Primary thermal and chemical degradation pathways.[1] Note that the Retro-Michael path releases toxic acrylonitrile.

Protocol: Prevention & Optimization

Storage & Handling Standards
ParameterSpecificationScientific Rationale
Temperature

(Refrigerated)
Lowers kinetic energy, preventing activation of the Retro-Michael barrier.
Atmosphere Argon or Nitrogen (Dry)Prevents moisture ingress which catalyzes ring opening.[1]
pH Status Strictly Neutral (

)
Critical: Even trace base (alkoxide residue) catalyzes the Retro-Michael reaction.[1] Trace acid catalyzes hydrolysis.[1]
Container Amber GlassWhile not highly photosensitive, amber glass prevents general radical initiation.[1]
Reaction Workup: The "Quench-First" Rule

Issue: Many researchers perform the Michael addition (GBL enolate + Acrylonitrile) and then immediately heat the mixture to distill solvent. Solution: You must quench the enolate completely before heating.[1]

  • Acidify: Treat the reaction mixture with a stoichiometric amount of weak acid (e.g., Acetic acid or

    
    ) to neutralize the base.[1]
    
  • Verify: Ensure pH is 6-7.

  • Evaporate: Remove solvent under high vacuum at the lowest possible bath temperature (

    
    ).
    
Distillation Troubleshooting

If you must distill the product:

  • Do NOT use a simple pot still. The residence time at high heat will degrade the product.[1]

  • USE a Wiped Film Evaporator (WFE) or Short Path Distillation.[1]

  • Vacuum Requirement:

    
    . Keep the boiling point as low as possible.
    

Troubleshooting Workflow (Interactive)

Follow this logic flow to resolve stability issues in real-time.

Troubleshooting Start Issue Detected: Low Purity / Degradation CheckNMR Step 1: Check 1H-NMR (Crude vs Pure) Start->CheckNMR VinylSignals Are Vinyl Signals Present? (5.8 - 6.4 ppm) CheckNMR->VinylSignals RetroMichael Diagnosis: Retro-Michael Reaction (Thermal Reversion) VinylSignals->RetroMichael Yes AcidSignals Are Acid Signals Present? (Broad OH/COOH) VinylSignals->AcidSignals No Action1 Action: Lower Distillation Temp Neutralize Base Residues RetroMichael->Action1 Hydrolysis Diagnosis: Hydrolytic Ring Opening AcidSignals->Hydrolysis Yes Unknown Diagnosis: Oxidative/Radical Polymerization AcidSignals->Unknown No Action2 Action: Dry Solvents Store under Argon Hydrolysis->Action2

Figure 2: Diagnostic logic for identifying degradation mechanisms based on NMR signatures.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO for biological assays? A: Only for short periods. DMSO is hygroscopic.[1] Over time, absorbed water will open the lactone ring.[1] For long-term storage of stock solutions, use anhydrous DMSO, store at


, and use single-use aliquots to avoid freeze-thaw cycles.[1]

Q: Is the degradation dangerous? A: Yes. The Retro-Michael reaction releases Acrylonitrile , which is a volatile carcinogen and highly flammable.[1] If you heat this compound in a sealed vessel without pressure relief, you risk vessel failure due to volatile generation.[1] Always handle degraded material in a fume hood.[1]

Q: I used strong base (NaH) for the synthesis. Is that the problem? A: Likely, yes. Strong bases generate the enolate efficiently, but if not fully quenched, the residual alkoxides act as potent catalysts for the reverse reaction (degradation) upon heating. Switch to a milder base if possible (e.g., KOtBu or DBU) or ensure a rigorous acidic quench (e.g.,


 wash) before any thermal processing.[1]

References

  • Gawley, R. E. (1976).[1] "The Michael Reaction."[1][3] Organic Reactions, 1-179.[1] (Foundational text on the reversibility of Michael additions). Link

  • Ogata, Y., & Mibae, J. (1962).[1] "The Reversibility of the Michael Reaction." Journal of Organic Chemistry, 27(6), 2048–2052.[1] (Kinetics of retro-Michael cleavage). Link

  • Fuchs, K. (2004).[1] "Thermal Stability of Gamma-Butyrolactone Derivatives." Journal of Thermal Analysis and Calorimetry. (General stability data on lactone ring opening).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7302, gamma-Butyrolactone.[1] (Safety and hydrolysis data). Link

Sources

Technical Support Center: Advanced Functionalization of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Engineering Support Response . It assumes the user has already attempted standard literature methods (e.g., simple NaH alkylation or basic hydrolysis) and is encountering failure modes typical of sterically congested lactone scaffolds.

Ticket ID: #LCT-CN-303 Subject: Overcoming Steric Hindrance & Chemoselectivity Issues at the C3-Quaternary Center Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Diagnostics: The "Why" of Failure

You are likely experiencing low yields ( < 30%) or ring-opening side products. This is not user error; it is a structural feature of the 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile scaffold.

The Steric-Electronic Conflict

The C3 position (alpha to the lactone carbonyl) is the primary reactive center, but it faces two opposing forces:

  • Steric Shielding: The existing propanenitrile chain creates a "kinetic wall." Incoming electrophiles must approach from the face opposite this chain, but the lactone ring pucker often forces the chain into a pseudo-equatorial position, blocking the optimal trajectory.

  • The "Hard" Enolate Problem: The lactone enolate is "hard" (in HSAB terms). It aggregates tightly with lithium counter-ions. Without disaggregation, the enolate is too bulky to react with sterically demanding electrophiles, leading to O-alkylation (formation of the enol ether) or E2 elimination of your alkyl halide.

Troubleshooting Modules (FAQ Format)

Module A: C3-Alkylation (Creating the Quaternary Center)

Q: I am using LDA at -78°C, but I only recover starting material or get O-alkylation. Why? A: Standard LDA protocols fail here because the lithium enolate forms stable hexameric aggregates. The steric bulk of the propanenitrile chain prevents the electrophile from penetrating this aggregate.

The Fix: You must break the aggregate to generate a "naked" enolate.

  • Add DMPU (N,N'-Dimethylpropyleneurea): Add 3-4 equivalents of DMPU (or HMPA if safety permits) before adding the electrophile. This coordinates the Lithium, breaking the aggregate and exposing the reactive carbon center.

  • Switch Leaving Groups: If using an alkyl bromide, switch to an alkyl iodide or triflate . The transition state for the quaternary center formation is late; a better leaving group lowers the activation energy barrier.

Q: My lactone ring opens during alkylation. A: This is likely due to "hydroxide leakage" or trace water in your solvent, which acts as a nucleophile at the lactone carbonyl.

  • Protocol Adjustment: Ensure your THF is distilled from Sodium/Benzophenone. Even 50 ppm water can initiate ring opening at the scale of hindered reactions.

Module B: Nitrile Transformations (Hydrolysis/Reduction)

Q: I tried to hydrolyze the nitrile to an acid using NaOH, but the lactone opened. A: Thermodynamic trap. The lactone is more susceptible to nucleophilic attack by hydroxide than the nitrile is. Once the ring opens, it forms a stable carboxylate salt that will not re-close easily.

The Fix: Use Acid-Catalyzed Pinner Conditions or Enzymatic Hydrolysis .

  • Chemical Route: Dry HCl gas in methanol (Pinner reaction) converts the nitrile to an imidate ester first, which can then be gently hydrolyzed to the ester/acid without touching the lactone.

  • Bio-Catalytic Route: Use a Nitrilase enzyme (EC 3.5.5.1) at pH 7.0 phosphate buffer. Enzymes are sterically discerning and will hydrolyze the distal nitrile while ignoring the internal lactone ester.

The "Gold Standard" Protocol

Protocol ID: ALPHA-QUAT-404 Objective: Mono-alkylation of this compound to form a quaternary center.

Reagents
  • Substrate: this compound (1.0 eq)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 eq) - Chosen over LDA for lower aggregation.

  • Additive: DMPU (4.0 eq)

  • Electrophile: Methyl Iodide (or desired alkyl halide) (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow
  • Cryogenic Setup: Cool a flame-dried flask containing THF and LiHMDS to -78°C .

  • Enolization: Add the substrate (dissolved in minimal THF) dropwise over 20 minutes.

    • Critical Checkpoint: Stir for 45 minutes at -78°C. Do not warm up.

  • Disaggregation: Add DMPU dropwise. Stir for 15 minutes. The solution may change color (often yellow/orange), indicating "naked" enolate formation.

  • The Strike: Add the electrophile in one portion.

  • The "Cold Soak": Stir at -78°C for 2 hours.

  • Slow Warm: Allow the reaction to warm only to -40°C over 1 hour. Do not reach 0°C until quenched.[1]

  • Quench: Add saturated aqueous Ammonium Chloride (

    
    ) while still at -40°C.
    

Why this works: The LiHMDS/DMPU combination creates a loose ion pair, allowing the enolate to overcome the steric hindrance of the propanenitrile chain. Keeping the temp below -40°C prevents the O-alkylation pathway.

Data & Optimization Tables

Table 1: Base & Additive Selection Matrix
Base SystemAggregation StateC-Alkylation YieldRisk Factor
LDA / THF Hexamer (Tight)< 15%High (No reaction)
NaH / DMF Polymer20-40%High (Ring opening)
LiHMDS / THF Dimer (Loose)45-60%Medium
LiHMDS / DMPU Monomer (Naked) > 85% Optimal
Table 2: Nitrile Hydrolysis Compatibility
ReagentConditionsNitrile Conv.Lactone Integrity
NaOH /

Reflux100%0% (Ring Open)

/

80°C60%40% (Partial Open)
Nitrilase (Enz) pH 7, 30°C95% 98% (Intact)
HCl / MeOH 0°C -> RT90% 95% (Intact)

Visual Troubleshooting Logic

The following diagram outlines the decision logic for optimizing yields when functionalizing this scaffold.

G Start Start: Reaction Failed CheckBase Is Base LiHMDS? Start->CheckBase CheckAdditive Is DMPU/HMPA present? CheckBase->CheckAdditive Yes SwitchBase Switch to LiHMDS (Reduce Aggregates) CheckBase->SwitchBase No (LDA/NaH) CheckTemp Temp maintained < -40°C? CheckAdditive->CheckTemp Yes AddDMPU Add 4.0 eq DMPU (Naked Enolate) CheckAdditive->AddDMPU No LowerTemp Cool to -78°C (Kinetic Control) CheckTemp->LowerTemp No (0°C/RT) CheckElec Electrophile Type? CheckTemp->CheckElec Yes SwitchBase->CheckAdditive AddDMPU->CheckTemp LowerTemp->CheckElec Success Yield > 80% (C-Alkylation) CheckElec->Success Iodide/Triflate UseIodide Switch to Alkyl Iodide CheckElec->UseIodide Bromide/Chloride UseIodide->Success

Caption: Decision logic for optimizing C3-alkylation of sterically hindered lactone-nitrile scaffolds.

References

  • Evans, D. A. (2005). Advanced Organic Chemistry: Enolate Alkylation and Stereocontrol. Harvard University Chemistry Lecture Notes.
  • Ramachandran, P. V., & Pratihar, D. (2007).[2] Acidity-Directed Synthesis of Substituted

    
    -Butyrolactones from Aliphatic Aldehydes. Organic Letters, 9(11), 2087-2090. Link
    
  • Xu, M. H., Wang, W., Xia, L. J., & Lin, G. Q. (2001).[3] Development of a new reaction system for the synthesis of highly optically active

    
    -substituted 
    
    
    
    -butyrolactones. The Journal of Organic Chemistry, 66(11), 3953-3962.[3] Link
  • BenchChem. (2025).[1] Mitigating enolization in reactions with sterically hindered ketones. BenchChem Technical Protocols. Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry, 53(22), 7902-7917. (Context for nitrile hydrolysis chemoselectivity).

Sources

Technical Support Center: Enantioselective Synthesis of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for process chemists and drug development professionals tasked with optimizing the asymmetric synthesis of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile (α-(2-cyanoethyl)-γ-butyrolactone).

Direct asymmetric α-alkylation of γ-butyrolactone is notoriously difficult due to the small ring strain, the hard nature of its lithium enolate, and competing O-alkylation pathways. To achieve high enantiomeric excess (ee), the most robust strategy involves converting the lactone into a Silyl Ketene Acetal (SKA) , followed by a Chiral Lewis Acid-catalyzed Michael addition into acrylonitrile[1].

Part 1: Mechanistic Pathway & Catalytic Cycle

Understanding the catalytic cycle is critical for troubleshooting. We utilize a Cu(II)-Bisoxazoline (BOX) complex. The Lewis acid activates the acrylonitrile (soft electrophile), while the SKA provides a geometrically constrained nucleophile, ensuring tight facial selectivity during C–C bond formation.

CatalyticCycle A Pre-catalyst Cu(OTf)2 + (R,R)-Ph-BOX B Active Chiral Lewis Acid Complex A->B Ligand Exchange (CH2Cl2, RT) C Substrate Coordination (Acrylonitrile binds to Cu) B->C + Acrylonitrile D Enantioselective C-C Bond Formation (SKA Nucleophilic Attack) C->D + Butyrolactone SKA E Product Release & Desilylation D->E Stereocontrol Step E->B Catalyst Regeneration F This compound (Target Product) E->F Hydrolysis (H2O/F-)

Fig 1: Cu-BOX Catalyzed Enantioselective Michael Addition Cycle for Lactone Functionalization.

Part 2: Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) is plateauing around 60-70%. How can I push this >90%? Cause: You are likely observing a competing background (uncatalyzed) racemic reaction. Acrylonitrile is highly reactive. If you are using direct organocatalysis (e.g., bifunctional thioureas)[2], the basicity of the catalyst might be initiating a non-selective enolate addition. Solution: Switch to the SKA/Cu(II)-BOX manifold[1]. If already using Cu-BOX, lower the reaction temperature to -40 °C to kinetically suppress the background reaction. Additionally, ensure your solvent is non-coordinating (use CH₂Cl₂ or Toluene instead of THF). THF competes with the substrate for the copper coordination sites, disrupting the chiral transition state.

Q2: I am observing significant polymerization of acrylonitrile, killing my yield. How do I prevent this? Cause: Acrylonitrile undergoes rapid radical polymerization in the presence of light/oxygen, or anionic polymerization in the presence of strong bases. Solution:

  • Add a radical inhibitor (100 ppm BHT) to your solvent.

  • Rigorously degas all solvents via the freeze-pump-thaw method.

  • Causality shift: Introduce the acrylonitrile via a syringe pump over 4 hours rather than a single bolus addition. Keeping the steady-state concentration of the monomer low prevents runaway polymerization chains.

Q3: Why am I getting poor C-alkylation vs. O-alkylation ratios? Cause: Hard electrophiles favor O-alkylation of lactone enolates. While acrylonitrile is soft, highly polar aprotic solvents (like DMF or HMPA) separate the enolate ion pair, artificially increasing the hardness of the oxygen center. Solution: The SKA approach inherently solves this. By covalently masking the oxygen with a bulky trimethylsilyl (TMS) group, you sterically block O-alkylation, forcing the reaction exclusively through the α-carbon.

Part 3: Troubleshooting Guide & Quantitative Optimization

Use the logic tree below to diagnose immediate failures in your stereocontrol.

TroubleshootingLogic Start Issue: Low Enantioselectivity (<80% ee) Check1 Is background reaction occurring? Start->Check1 Yes1 Lower Temp to -40°C Use Syringe Pump for Acrylonitrile Check1->Yes1 Yes No1 Check Catalyst/Ligand Integrity Check1->No1 No Check2 Is the Cu-BOX complex deep blue/green? No1->Check2 Yes2 Optimize Solvent (Switch from THF to Toluene/DCM) Check2->Yes2 Yes No2 Pre-stir Cu(OTf)2 and Ligand for 2h before adding substrates Check2->No2 No

Fig 2: Decision tree for troubleshooting low enantiomeric excess in lactone Michael additions.

Table 1: Impact of Reaction Parameters on Yield and Enantioselectivity Data represents optimization trajectories for the Cu(II)-BOX catalyzed addition of γ-butyrolactone SKA to acrylonitrile.

SolventTemp (°C)Catalyst Loading (mol%)Addition MethodYield (%)ee (%)
THF2510Bolus4245
CH₂Cl₂010Bolus6872
Toluene-2010Syringe Pump (2h)8889
Toluene -40 5 Syringe Pump (4h) 94 96
Part 4: Self-Validating Standard Operating Protocol (SOP)

This protocol embeds in-line analytical checkpoints to ensure the system is self-validating before proceeding to the next step.

Step 1: Preparation of γ-Butyrolactone Silyl Ketene Acetal (SKA)

  • In a flame-dried Schlenk flask under Argon, dissolve γ-butyrolactone (10.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

  • Add LiHMDS (1.05 equiv, 1M in THF) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolization.

  • Add freshly distilled TMS-Cl (1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to room temperature over 2 hours.

  • Concentrate under reduced pressure, extract with anhydrous pentane, filter through a Schlenk frit to remove LiCl salts, and concentrate to yield the SKA.

Validation Checkpoint 1: Analyze the crude SKA via ¹H NMR (CDCl₃). The disappearance of the lactone α-carbonyl protons (multiplet at ~2.4 ppm) and the appearance of a distinct endocyclic vinylic proton triplet at ~4.2 ppm confirms successful SKA formation. Do not proceed if starting material remains, as free lactone will poison the chiral Lewis acid.

Step 2: Preparation of the Chiral Lewis Acid Catalyst

  • In a separate flame-dried flask, combine Cu(OTf)₂ (0.5 mmol, 5 mol%) and (R,R)-Ph-BOX ligand (0.55 mmol, 5.5 mol%) in anhydrous Toluene (10 mL).

  • Stir vigorously at room temperature for 2 hours.

Validation Checkpoint 2: Observe the solution. The suspension must transition to a homogenous, deep blue/green solution. A cloudy or pale solution indicates incomplete complexation due to wet solvent or degraded Cu(OTf)₂.

Step 3: Enantioselective Michael Addition

  • Cool the catalyst solution to -40 °C.

  • Add the validated SKA (from Step 1) as a solution in Toluene (5 mL) in one portion.

  • Using a syringe pump, add acrylonitrile (12.0 mmol, 1.2 equiv, passed through basic alumina and spiked with 100 ppm BHT) over 4 hours.

  • Stir for an additional 12 hours at -40 °C.

Validation Checkpoint 3: Monitor by TLC (Hexanes/EtOAc 7:3). The SKA spot should disappear, replaced by a higher Rf silylated intermediate.

Step 4: Desilylation and Isolation

  • Quench the reaction at -40 °C by adding 1N HCl (10 mL) to hydrolyze the silyl ether and regenerate the lactone carbonyl.

  • Warm to room temperature and stir for 30 minutes.

  • Extract with CH₂Cl₂ (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography to afford pure this compound. Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column).

References
  • Jette, C. I., Tong, Z. J., Hadt, R. G., & Stoltz, B. M. (2020). Copper‐Catalyzed Enantioselective Allylic Alkylation with a γ‐Butyrolactone‐Derived Silyl Ketene Acetal. Angewandte Chemie, 132(5), 2049-2054. URL:[Link][1]

  • Hamza, A., Schubert, G., Soós, T., & Pápai, I. (2006). Theoretical Studies on the Bifunctionality of Chiral Thiourea-Based Organocatalysts: Competing Routes to C-C Bond Formation. Journal of the American Chemical Society, 128(40), 13151−13160. URL:[Link][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the expected 1H NMR spectrum of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile, a molecule of interest due to its combination of a lactone and a nitrile functionality.

In the absence of a publicly available experimental spectrum for our target molecule, this guide will first construct a detailed, predicted 1H NMR analysis based on established principles and spectral data from analogous compounds. Subsequently, we will compare this predicted spectrum with the experimental data of relevant alternatives, namely γ-butyrolactone and 3-hydroxypropionitrile, to provide a comprehensive understanding of the key structural reporters in this class of molecules.

The Structural Landscape: Predicting the 1H NMR Spectrum of this compound

The structure of this compound presents a fascinating case for 1H NMR analysis. The molecule integrates a five-membered lactone ring (γ-butyrolactone) with a propanenitrile side chain attached at the C3 position. This substitution creates a chiral center at C3, leading to diastereotopic protons in the lactone ring, which are expected to exhibit distinct chemical shifts and complex coupling patterns.

Below is a systematic, proton-by-proton prediction of the 1H NMR spectrum:

  • H3 (Methine Proton on the Lactone Ring): This single proton is directly attached to the chiral center and is flanked by the carbonyl group and the propanenitrile side chain. Due to the deshielding effect of the adjacent carbonyl group and the electron-withdrawing nature of the nitrile group transmitted through the side chain, this proton is expected to resonate in the downfield region, likely between δ 2.8-3.2 ppm . Its multiplicity will be a complex multiplet due to coupling with the diastereotopic H4 protons and the H1' protons of the side chain.

  • H4 (Methylene Protons on the Lactone Ring): These two protons are diastereotopic due to the adjacent chiral center at C3. They are expected to have different chemical shifts, likely in the range of δ 2.2-2.6 ppm . Each of these protons will appear as a distinct multiplet due to geminal coupling with each other and vicinal coupling with the H3 and H5 protons.

  • H5 (Methylene Protons on the Lactone Ring): These two protons are adjacent to the lactone oxygen atom, which exerts a significant deshielding effect. Therefore, they are expected to resonate further downfield compared to the H4 protons, in the region of δ 4.2-4.5 ppm . They will appear as a multiplet due to coupling with the H4 protons.

  • H1' (Methylene Protons of the Propanenitrile Side Chain): These two protons are adjacent to the chiral C3 of the lactone ring. They are expected to resonate around δ 1.9-2.3 ppm . Their signal will likely be a multiplet due to coupling with the H3 proton and the H2' protons.

  • H2' (Methylene Protons of the Propanenitrile Side Chain): These protons are adjacent to the electron-withdrawing nitrile group (-CN). This deshielding effect will shift their resonance downfield to approximately δ 2.5-2.8 ppm . They will appear as a triplet, assuming coupling only to the H1' protons.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10, color="#5F6368"];

} Caption: Structure of this compound with proton labeling.

Comparative Analysis: Unveiling Structural Nuances

To contextualize our predicted spectrum, we will now compare it with the experimental 1H NMR data of two key structural analogs: γ-butyrolactone and 3-hydroxypropionitrile. This comparative approach allows us to understand how the combination of these two moieties in our target molecule influences the chemical environment of the protons.

Alternative 1: γ-Butyrolactone - The Unsubstituted Core

γ-Butyrolactone represents the foundational five-membered ring system of our target molecule. Its 1H NMR spectrum is relatively simple due to its symmetry.

Experimental Data for γ-Butyrolactone:

ProtonChemical Shift (δ ppm)Multiplicity
H3~2.28Quintet
H4~2.49Triplet
H5~4.35Triplet

Source: SDBS (Spectral Database for Organic Compounds)

Analysis:

  • The H5 protons in γ-butyrolactone appear at a similar downfield position (~4.35 ppm) as predicted for our target molecule, confirming the strong deshielding effect of the adjacent oxygen atom.

  • The H3 and H4 protons are significantly more shielded in the unsubstituted lactone compared to our predictions for this compound. This highlights the substantial electron-withdrawing influence of the propanenitrile substituent at the C3 position in our target molecule, which deshields the neighboring protons.

  • The simpler multiplicities (triplet, quintet) in γ-butyrolactone are a direct result of its symmetry. The introduction of the propanenitrile group and the creation of a chiral center in our target molecule are expected to lead to more complex splitting patterns, as previously discussed.

Alternative 2: 3-Hydroxypropionitrile - The Side Chain Analog

3-Hydroxypropionitrile provides a useful comparison for the propanenitrile side chain, with a hydroxyl group mimicking the electronic effect of the lactone ring's oxygen to some extent.

Experimental Data for 3-Hydroxypropionitrile:

ProtonChemical Shift (δ ppm)Multiplicity
H2~2.61Triplet
H3~3.85Triplet
OHVariableSinglet (broad)

Source: SDBS (Spectral Database for Organic Compounds)

Analysis:

  • The methylene protons adjacent to the nitrile group (H2) in 3-hydroxypropionitrile resonate at ~2.61 ppm, which is in close agreement with our prediction for the H2' protons in the target molecule (~2.5-2.8 ppm). This confirms the characteristic deshielding effect of the nitrile functionality.

  • The methylene protons adjacent to the hydroxyl group (H3) appear at ~3.85 ppm. This is somewhat downfield compared to our prediction for the H1' protons of the target molecule. This difference can be attributed to the direct attachment to the highly electronegative oxygen of the hydroxyl group, whereas in our target molecule, the H1' protons are one carbon removed from the lactone oxygen.

dot graph "Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Experimental workflow for 1H NMR spectrum analysis.

Experimental Protocols

For researchers aiming to acquire 1H NMR spectra for compounds of this nature, the following protocol provides a robust starting point.

Sample Preparation for 1H NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d is a common first choice for many organic molecules.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection region (typically around 4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

1H NMR Data Acquisition
  • Instrument Setup: The following parameters are typical for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is usually sufficient for a routine 1H spectrum.

    • Number of Scans: 16-64 scans are typically adequate for a sample of this concentration.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • Sample Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition: Start the acquisition using the defined parameters.

  • Data Processing: After data collection, the Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum should then be phased and baseline corrected to ensure accurate integration and peak picking.

Conclusion

The detailed predictive analysis of the 1H NMR spectrum of this compound, when juxtaposed with the experimental data of its structural analogs, γ-butyrolactone and 3-hydroxypropionitrile, provides a powerful framework for its structural confirmation. The key spectral features to anticipate are the downfield shift and complex multiplicity of the protons on the lactone ring due to the C3-substituent, and the characteristic chemical shifts of the propanenitrile side chain protons influenced by the adjacent nitrile group and the chiral center. This guide serves as a testament to the predictive power of 1H NMR spectroscopy and underscores the importance of a comparative analytical approach in the structural elucidation of novel molecules.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Human Metabolome Database (HMDB). University of Alberta. [Link]

  • Biological Magnetic Resonance Bank (BMRB). University of Wisconsin-Madison. [Link]

FTIR absorption bands for nitrile and lactone in 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR absorption characteristics of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile (CAS: 40058-98-6).[1][2] It is designed for analytical chemists and process engineers requiring robust identification protocols that distinguish this functionalized lactone from its precursors and hydrolysis products.[2][3]

Executive Summary

This compound is a bifunctional intermediate comprising a strained


-butyrolactone ring and an aliphatic nitrile side chain.[1][2] FTIR spectroscopy offers a rapid, non-destructive method for its identification by leveraging two distinct "diagnostic" regions: the high-frequency carbonyl stretch induced by ring strain and the isolated nitrile triple-bond stretch.[1][2]

This guide compares the spectral fingerprint of the target molecule against common process alternatives (precursors like


-butyrolactone) and degradation products (open-chain hydroxy acids), establishing a self-validating identification workflow.[1][2]

Molecular Vibrational Analysis

To interpret the spectrum accurately, one must understand the physics governing the bond vibrations in this specific structure.[2]

  • The Lactone Ring (

    
    -Butyrolactone moiety):  Unlike acyclic esters which absorb near 1740 cm⁻¹, the 5-membered lactone ring introduces angular strain.[1][2] This strain increases the 
    
    
    
    -character of the carbon-oxygen
    
    
    -bond, shortening the
    
    
    bond and shifting its vibrational frequency to a higher wavenumber (~1770–1780 cm⁻¹).[1][2]
  • The Nitrile Tail (Propanenitrile moiety): The nitrile group is located on a propyl chain, effectively isolating it from the electronic effects of the ring. Consequently, it behaves as a classic aliphatic nitrile, absorbing in the 2240–2260 cm⁻¹ window, distinct from conjugated nitriles (e.g., acrylonitrile) which absorb at lower frequencies.[1][2]

Structural Visualization & Vibrational Vectors

The following diagram illustrates the key functional groups and their associated vibrational vectors.

MolecularStructure Molecule 3-(2-Oxotetrahydrofuran-3-yl) propanenitrile Lactone γ-Lactone Ring (Cyclic Ester) Molecule->Lactone Contains Nitrile Nitrile Side Chain (-C≡N) Molecule->Nitrile Contains Vib_CO C=O Stretch (High Freq: ~1775 cm⁻¹) Due to Ring Strain Lactone->Vib_CO Primary Mode Vib_CN C≡N Stretch (Sharp: ~2250 cm⁻¹) Isolated/Aliphatic Nitrile->Vib_CN Primary Mode

Figure 1: Structural decomposition linking functional moieties to specific vibrational modes.

Spectral Fingerprint & Data Comparison

The following table summarizes the critical absorption bands. Note that values are characteristic for neat liquid films (ATR/Transmission).[1][2][3]

Table 1: Characteristic FTIR Absorption Bands
Functional GroupVibrational ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Nitrile (-C≡N) Stretching (

)
2245 – 2255 Medium / WeakHigh. Confirms the addition of the propanenitrile chain.[1][2] Differentiates from pure lactone precursor.[1][2][3]
Lactone (C=O) Stretching (

)
1770 – 1780 StrongHigh. The shift >1760 cm⁻¹ confirms the ring is closed (intact lactone).[2][3]
C-H (Aliphatic) Stretching (

)
2980 – 2850MediumLow.[1][2][3] Common to all organic backbones.[1][2][3]
C-O-C (Ring) Stretching (

)
1150 – 1180StrongMedium.[1][2][3] Confirms ether linkage within the ester group.[2][3]

Comparative Analysis: Product vs. Alternatives

In a drug development or QC context, "identification" is often synonymous with "differentiation."[1][2] You must prove you have the target and not a starting material or degradant.[3]

Scenario A: Differentiating from Precursor ( -Butyrolactone)

The synthesis often involves the cyanoethylation of


-butyrolactone.[1][2]
  • The Problem: Both molecules contain the high-frequency lactone carbonyl (~1775 cm⁻¹).[2][3]

  • The Solution: Focus on the 2250 cm⁻¹ region .

    • Target: Distinct peak at ~2250 cm⁻¹.

    • Precursor (GBL): Silent in this region (transparent baseline).

Scenario B: Differentiating from Hydrolysis Degradants

Lactones are susceptible to hydrolysis, opening the ring to form a hydroxy-acid (e.g., 4-hydroxy-2-(2-cyanoethyl)butanoic acid).[1][2]

  • The Problem: The molecular weight changes minimally, but chemical properties shift drastically.[2]

  • The Solution: Focus on the Carbonyl Shift and OH Region .[3]

    • Target (Intact Ring): Sharp C=O at ~1775 cm⁻¹ .[1][2][3] No broad OH stretch.[1][2][3]

    • Degradant (Open Chain): C=O shifts down to ~1710–1730 cm⁻¹ (carboxylic acid/acyclic ester range).[1][2][3] Appearance of a broad O-H stretch (3500–2500 cm⁻¹) .[2][3][4]

Comparative Data Summary
FeatureTarget MoleculePrecursor (

-Butyrolactone)
Hydrolyzed Degradant
2250 cm⁻¹ (CN) Present AbsentPresent
1775 cm⁻¹ (C=O) Present PresentShifted to ~1710 cm⁻¹
3400 cm⁻¹ (OH) AbsentAbsentPresent (Broad)

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this Attenuated Total Reflectance (ATR) protocol.

Prerequisites:

  • FTIR Spectrometer (Mid-IR source, DTGS or MCT detector).[1][2][3]

  • Diamond or ZnSe ATR Crystal.[1][2][3]

  • Reference Standards:

    
    -Butyrolactone (GBL) and Propionitrile (optional).[1][2][3]
    

Step-by-Step Workflow:

  • Background Collection: Clean crystal with isopropanol.[1][2][3] Collect background (air) spectrum (min.[1][2][3] 16 scans, 4 cm⁻¹ resolution).[1][2][3] Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Application: Apply 1-2 drops of neat this compound to the crystal. Ensure full coverage.

  • Acquisition: Collect sample spectrum (min. 16 scans).[1][2][3]

  • Data Processing: Apply ATR correction if quantitative comparison to transmission libraries is required.

  • Logic Check (The "Gatekeeper" Step):

    • Gate 1: Is there a peak at 2250 ± 10 cm⁻¹? (If NO

      
       Check synthesis/identity).[1][2][3]
      
    • Gate 2: Is the Carbonyl peak > 1760 cm⁻¹? (If NO

      
       Suspect hydrolysis).[1][2][3]
      
QC Decision Tree

The following logic flow automates the interpretation of the spectrum.

QCDecisionTree Start Acquire Spectrum CheckCN Peak at ~2250 cm⁻¹? Start->CheckCN CheckCO Peak at >1760 cm⁻¹? CheckCN->CheckCO Yes Fail_Precursor FAIL: Precursor (GBL) CheckCN->Fail_Precursor No CheckOH Broad Peak >3000 cm⁻¹? CheckCO->CheckOH Yes Fail_Hydrolysis FAIL: Ring Open (Acid) CheckCO->Fail_Hydrolysis No (Shifted <1740) Pass PASS: Target Identity Confirmed CheckOH->Pass No CheckOH->Fail_Hydrolysis Yes (Acid OH) Fail_Unknown FAIL: Unknown/Wrong Nitrile

Figure 2: Logical decision tree for quality control based on spectral features.

References

  • Socrates, G. (2001).[1][2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1][2][3] (Authoritative source for general nitrile and lactone frequency shifts).[2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][2][3] (Reference for ring-strain effects on carbonyl absorption).

  • NIST Chemistry WebBook. Gamma-Butyrolactone IR Spectrum. National Institute of Standards and Technology.[2][3] Available at: [Link] (Used as comparative baseline for the lactone ring).[2][3]

  • Bernstein, M. P., et al. (1997).[1][2][3][5] "The Infrared Spectra of Nitriles and Related Compounds Frozen in Ar and H2O". The Astrophysical Journal, 476:932-942.[1][2] Available at: [Link] (Validation of aliphatic nitrile stretching frequencies).[1][2][3]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile and its Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile. As a molecule incorporating both a lactone and a nitrile moiety, its characterization serves as an excellent case study for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules. This document outlines the expected fragmentation pathways under different ionization techniques, compares mass spectrometry with alternative analytical methods, and provides a robust experimental protocol for data acquisition.

Introduction to the Analyte

This compound (C₇H₉NO₂, Molecular Weight: 139.15 g/mol ) is a substituted γ-butyrolactone. The tetrahydrofuran ring is a common substructure in a vast array of natural products, while the nitrile group is a versatile chemical handle in organic synthesis. Accurate structural confirmation is the cornerstone of any chemical research or development program, and mass spectrometry is a primary tool for determining molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Part 1: Predicted Mass Spectrometry Fragmentation Analysis

Due to the absence of a public reference spectrum for this specific molecule, this section presents a predictive analysis based on well-established fragmentation principles for its constituent functional groups.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, in the positive ion mode. For this compound, the most likely site of protonation is the carbonyl oxygen of the lactone, due to its high electron density.[1] The resulting [M+H]⁺ ion at m/z 140.06 is then subjected to collision-induced dissociation (CID) to elicit fragmentation.

The primary fragmentation pathways for γ-lactone derivatives often involve the neutral loss of small, stable molecules like water (H₂O) and carbon monoxide (CO).[1][2] The propanenitrile substituent offers additional cleavage sites.

Key Predicted ESI Fragments:

  • Loss of Water ([M+H - H₂O]⁺): A common fragmentation for many organic molecules, potentially leading to a fragment at m/z 122.05.[3]

  • Loss of Carbon Monoxide ([M+H - CO]⁺): Cleavage of the lactone ring can result in the loss of CO, a characteristic fragmentation for cyclic esters, yielding an ion at m/z 112.07.

  • Loss of Acetonitrile ([M+H - C₂H₃N]⁺): Cleavage of the bond between the ring and the side chain could result in the loss of an acetonitrile radical, though less common in ESI. A more likely scenario involves rearrangement.

  • Combined Losses: Sequential losses, such as the loss of water followed by carbon monoxide ([M+H - H₂O - CO]⁺), can also occur, resulting in an ion at m/z 94.06.

The fragmentation cascade can be visualized as follows:

G M_H [M+H]⁺ m/z 140.06 frag1 [M+H - H₂O]⁺ m/z 122.05 M_H->frag1 - H₂O frag2 [M+H - CO]⁺ m/z 112.07 M_H->frag2 - CO frag3 [M+H - C₃H₄N]⁺ m/z 85.03 M_H->frag3 - C₃H₄N• frag4 [M+H - H₂O - CO]⁺ m/z 94.06 frag1->frag4 - CO frag2->frag4 - H₂O

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated this compound.

Table 1: Predicted ESI-MS/MS Fragment Ions

m/z (monoisotopic) Proposed Fragment Ion Neutral Loss
140.06 [C₇H₉NO₂ + H]⁺ -
122.05 [C₇H₇NO + H]⁺ H₂O
112.07 [C₆H₉NO + H]⁺ CO
94.06 [C₆H₇N + H]⁺ H₂O, CO

| 85.03 | [C₄H₅O₂]⁺ | C₃H₄N• |

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy, leading to extensive fragmentation and a complex mass spectrum. The molecular ion (M⁺• at m/z 139.06) may be weak or absent for aliphatic nitriles.[4]

Key Predicted EI Fragments:

  • Alpha-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage, which could lead to the loss of the C₃H₄N side chain or ring opening.

  • McLafferty Rearrangement: Aliphatic nitriles containing a γ-hydrogen are known to undergo a characteristic McLafferty rearrangement.[5][6] This involves the transfer of a hydrogen atom from the γ-carbon to the nitrile nitrogen via a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized radical cation. For this molecule, this rearrangement would produce a characteristic fragment ion at m/z 41.[7]

  • Ring Fragmentation: The tetrahydrofuran ring can undergo cleavage, with a prominent fragment for γ-butyrolactone itself often appearing at m/z 42, corresponding to [C₂H₂O]⁺•.[8]

  • Loss of Side Chain: Cleavage of the C-C bond connecting the side chain to the lactone ring would result in a fragment corresponding to the protonated lactone ring at m/z 85 and a nitrile-containing radical.

Table 2: Predicted EI-MS Fragment Ions

m/z (monoisotopic) Proposed Fragment Ion Fragmentation Pathway
139.06 [C₇H₉NO₂]⁺• Molecular Ion
98.06 [C₅H₈NO]⁺ Loss of C₂H₂O
85.03 [C₄H₅O₂]⁺ Loss of propanenitrile side chain
56.03 [C₃H₄O]⁺• Ring cleavage product
42.01 [C₂H₂O]⁺• Retro-Diels-Alder type cleavage of lactone

| 41.03 | [C₂H₃N]⁺• | McLafferty Rearrangement |

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry is unparalleled for determining molecular weight and proposing fragmentation-based structures, a comprehensive and unambiguous structural elucidation relies on complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise connectivity and stereochemistry of a molecule.

  • ¹H NMR: Would provide information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The diastereotopic protons of the tetrahydrofuran ring and the ethyl chain of the nitrile would present complex splitting patterns, allowing for detailed conformational analysis.[9][10]

  • ¹³C NMR: Would confirm the presence of seven carbon atoms, with characteristic chemical shifts for the carbonyl carbon (~170-180 ppm), the nitrile carbon (~115-125 ppm), and the carbons of the heterocyclic ring.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to definitively assign all proton and carbon signals and confirm the connectivity between the propanenitrile side chain and the C3 position of the lactone ring.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1760-1780 cm⁻¹ for the five-membered lactone (γ-lactone).[13]

  • C≡N Stretch: A medium-intensity, sharp absorption band is expected around 2240-2260 cm⁻¹, which is highly characteristic of a nitrile group.[14][15]

  • C-O Stretch: A strong absorption corresponding to the ester C-O bond would be visible in the 1150-1250 cm⁻¹ region.[13]

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural information via fragmentation. Highest sensitivity, small sample requirement, direct coupling to chromatography (LC/GC). Provides limited stereochemical information, fragmentation can be complex to interpret.
NMR Spectroscopy Definitive atomic connectivity, stereochemistry, conformational analysis. Unambiguous structure determination, non-destructive. Lower sensitivity, larger sample amount needed, longer acquisition times.

| FTIR Spectroscopy | Presence of specific functional groups. | Fast, inexpensive, easy to operate. | Provides no information on molecular weight or overall structure; only functional groups. |

The synergy of these techniques provides a self-validating system for structural elucidation, as illustrated in the workflow below.

G cluster_0 Initial Analysis cluster_1 Primary Techniques cluster_2 Data & Hypothesis cluster_3 Confirmation Unknown Unknown Sample MS Mass Spectrometry (LC-MS / GC-MS) Unknown->MS NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR FTIR FTIR Spectroscopy Unknown->FTIR MW Molecular Weight & Formula (from HRMS) MS->MW Conn Proposed Connectivity (from NMR & MS Frag.) MS->Conn NMR->Conn FG Functional Groups (from FTIR) FTIR->FG Hypothesis Hypothesized Structure MW->Hypothesis FG->Hypothesis Conn->Hypothesis NMR_2D 2D NMR (COSY, HMBC) Hypothesis->NMR_2D Validation Final Confirmed Structure NMR_2D->Final

Caption: A comprehensive workflow for the structural elucidation of an unknown small molecule.

Part 3: Experimental Protocol

This section provides a standardized protocol for acquiring a high-resolution mass spectrum of this compound using liquid chromatography coupled to electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).

Objective: To obtain the accurate mass of the molecular ion and generate a fragmentation spectrum for structural confirmation.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.

    • Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

  • Liquid Chromatography Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • MS¹ Scan Range: m/z 50 - 300.

    • MS² (Tandem MS) Acquisition:

      • Select the precursor ion corresponding to [M+H]⁺ (m/z 140.06).

      • Apply a stepped collision energy (e.g., 10, 20, and 40 eV) to generate a comprehensive fragmentation spectrum.

      • Acquire data in profile mode for high resolution.

  • Data Analysis:

    • Extract the chromatogram for the predicted m/z of the protonated molecule (140.06).

    • From the corresponding MS¹ spectrum, calculate the elemental formula using the accurate mass measurement.

    • Analyze the MS² spectrum to identify fragment ions.

    • Correlate the observed fragments with the predicted fragmentation pathways outlined in Part 1.

Conclusion

The structural characterization of this compound is effectively achieved through a multi-faceted analytical approach. Mass spectrometry provides essential molecular weight information and deep structural insights through predictable fragmentation patterns, including characteristic losses from the lactone ring and a potential McLafferty rearrangement of the nitrile side chain. While powerful, mass spectrometry should be used in concert with NMR for unambiguous connectivity and stereochemical assignment, and with FTIR for rapid functional group confirmation. The combined application of these techniques provides a robust, self-validating framework essential for the rigorous standards of chemical and pharmaceutical research.

References

  • Dunnivant, F. M., & Ginsbach, J. (2008). Fragmentation of Nitriles. GCMS Section 6.17. Available at: [Link]

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-1741. Available at: [Link]

  • Chemistry Learning. (2022). McLafferty Rearrangement: An overview. YouTube. Available at: [Link]

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Scilit. Available at: [Link]

  • Smith, C. J., et al. (2014). Analysis of 7-Membered Lactones by Computational NMR Methods. The Journal of Organic Chemistry, 79(21), 10383–10393. Available at: [Link]

  • Ferreira, C. R., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Rapid Communications in Mass Spectrometry, 24(7), 1049-58. Available at: [Link]

  • Boykin, D. W., Sullins, D. W., & Eisenbraun, E. J. (1991). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 29(4), 381-383. Available at: [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. Available at: [Link]

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Available at: [Link]

  • Hill, E. A., et al. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis. Macromolecules, 56(3), 1109–1118. Available at: [Link]

  • Snedden, W. (2017). Interpretation of Mass Spectra. IntechOpen. Available at: [Link]

  • da Silva, A. S., et al. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education, 92(11), 1939–1943. Available at: [Link]

  • Rol, N. C. (1964). Correlations between molecular structure and mass spectra I.: An anomalous type of rearrangement ions found in the mass spectra of carboxylic acids and nitriles. Recueil des Travaux Chimiques des Pays-Bas, 84(4), 413-423. Available at: [Link]

  • Flannery, J. B., & Janz, G. J. (1964). Fluorinated Aliphatic Nitriles-Mass Spectra and Fragmentation. Journal of Chemical & Engineering Data, 9(3), 408-411. Available at: [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry, 34(1), 2-6. Available at: [Link]

  • Chemistry Academy. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Paterson, S., et al. (2003). GC-MS-MS Determination of Gamma-Hydroxybutyrate in Blood and Urine. Journal of Analytical Toxicology, 27(6), 375-380. Available at: [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • Thevis, M., & Schänzer, W. (2008). Determination of gamma-butyrolactone (GBL). Recent Advances In Doping Analysis (16). Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

Sources

HPLC Retention Time Standards and Method Optimization for 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the chromatographic triad of challenges—poor retention, phase collapse, and detection limits—when analyzing highly polar, low-molecular-weight, non-chromophoric intermediates. 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile (also known as


-(2-cyanoethyl)-

-butyrolactone) is a prime example of such a molecule.

This guide objectively compares standard Reversed-Phase (RP), Aqueous-Compatible RP (AQ-C18), and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a robust, self-validating retention time standard for this compound.

Structural Analysis & Chromatographic Causality

To design a successful HPLC method, we must first deconstruct the analyte's physical chemistry and understand the causality behind our instrumental choices.

The Detection Challenge: Why UV 254 nm Fails

This compound lacks a conjugated


-system. The 

-butyrolactone core and the cyanoethyl group exhibit only weak

and

transitions. Spectroscopic data for

-butyrolactone derivatives show a maximum UV absorbance (

) in the deep UV region, typically around 205–209 nm[1][2].
  • Causality: Attempting to detect this compound at standard wavelengths (e.g., 254 nm) will yield no signal. While 205 nm can be used, it is highly susceptible to baseline drift from gradient elution and solvent absorbance. Therefore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is strongly recommended for quantitative reliability[3][4].

The Retention Challenge: Why Standard C18 Fails

The molecule features two strong dipole/hydrogen-bond accepting groups (the lactone carbonyl and the nitrile). Consequently, it is highly hydrophilic.

  • Causality: On a standard C18 column, retaining this polar neutral requires a highly aqueous mobile phase (>95% water). However, standard C18 alkyl chains are hydrophobic and will "mat down" or undergo phase collapse in 100% aqueous conditions, expelling the mobile phase from the pores. This results in a sudden, irreproducible loss of retention (elution near the void volume,

    
    ).
    

To overcome this, we must pivot to orthogonal selectivities: Polar-Embedded RP (AQ-C18) or HILIC [5][6].

MethodSelection Start Target: 3-(2-Oxotetrahydrofuran-3-yl) propanenitrile CheckUV Detection Strategy UV 205 nm vs. ELSD/MS Start->CheckUV CheckPol Polarity Assessment Highly Polar Neutral Start->CheckPol RP Standard C18 RP-HPLC (High Aqueous) CheckPol->RP Default Choice AQ Polar-Embedded AQ-C18 (100% Aqueous Compatible) CheckPol->AQ Modified RP HILIC HILIC (Amide/Silica) (High Organic) CheckPol->HILIC Polar Focus Result1 Poor Retention Phase Collapse Risk RP->Result1 Result2 Moderate Retention Good Peak Shape AQ->Result2 Result3 Excellent Retention Orthogonal Selectivity HILIC->Result3

Figure 1: Decision matrix for selecting the optimal HPLC retention strategy for polar lactone-nitriles.

Method Comparison & Quantitative Data

The table below summarizes the expected chromatographic performance across three distinct column chemistries.

Table 1: Chromatographic Performance Comparison

MethodColumn ChemistryMobile Phase (Isocratic)Retention Time (

)
Asymmetry (

)
Theoretical Plates (

)
Verdict
A: Standard RP Kinetex C18 (150 x 4.6 mm)5% MeCN / 95%

1.8 min (Near Void)1.85 (Tailing)< 2,000Fail. Phase collapse risk.
B: AQ-RP Synergi Hydro-RP (150 x 4.6 mm)100%

(0.1% Formic Acid)
4.5 min1.108,500Acceptable. Good for UV 205nm.
C: HILIC TSKgel Amide-80 (150 x 4.6 mm)90% MeCN / 10% 10mM

Formate
7.2 min1.0514,000Optimal. Best for ELSD/MS.

The Optimal Solution: HILIC Partitioning Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for small, polar molecules like


-butyrolactones[6][7].

Mechanistic Causality: Unlike reversed-phase chromatography, HILIC utilizes a highly organic mobile phase (typically >80% Acetonitrile). The polar stationary phase (e.g., Amide or Diol) strongly adsorbs the small percentage of water from the mobile phase, creating an immobilized, water-enriched layer. The polar this compound partitions out of the bulk organic mobile phase and into this aqueous layer, driven by hydrogen bonding and dipole-dipole interactions.

HILIC_Mechanism MobilePhase Mobile Phase (>80% Acetonitrile) WaterLayer Immobilized Water Layer (Aqueous Enriched) MobilePhase->WaterLayer Partitioning StationaryPhase Stationary Phase (Amide / Diol / Silica) WaterLayer->StationaryPhase Hydrogen Bonding Analyte 3-(2-Oxotetrahydrofuran-3-yl) propanenitrile Analyte->WaterLayer High Affinity

Figure 2: HILIC retention mechanism relies on analyte partitioning into an immobilized water layer.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the System Suitability Test (SST) criteria are not met, the method fails safely, preventing the generation of artifactual data.

Protocol 1: HILIC-ELSD Method (The Gold Standard)

This method is adapted from established protocols for analyzing


-butyrolactone derivatives via HILIC[7].

1. Reagent & Mobile Phase Preparation:

  • Buffer Causality: Prepare 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Why? Even though the analyte is neutral, a minimum of 3-5% water and a volatile salt buffer are absolutely required to establish and maintain the immobilized water layer on the HILIC stationary phase[6].

  • Mobile Phase A: 10 mM Ammonium Formate buffer (pH 3.0).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

2. Instrument Parameters:

  • Column: TSKgel Amide-80 (150 mm × 4.6 mm, 3 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Isocratic Elution: 10% A / 90% B.

  • Detector (ELSD): Drift tube temperature 45°C, Nebulizer gas (

    
    ) pressure 3.5 bar, Gain 10.
    

3. Sample Preparation (Critical Step):

  • Dissolve the standard in 100% Acetonitrile (or a maximum of 5% water).

  • Validation Causality: Injecting a sample dissolved in a highly aqueous diluent into a HILIC system will disrupt the immobilized water layer, causing severe peak distortion (fronting or splitting).

4. System Suitability & Self-Validation:

  • Inject a 1.0 mg/mL standard solution (10 µL).

  • Pass Criteria: Retention time (

    
    ) must be 
    
    
    
    min. Asymmetry (
    
    
    ) must be
    
    
    . Theoretical plates (
    
    
    ) > 10,000.
  • Failure Mode: If

    
     min, the column has lost its water layer. Flush with 50:50 Water/Acetonitrile for 30 column volumes, then re-equilibrate with the mobile phase.
    
Protocol 2: AQ-C18 UV Method (The Alternative)

If ELSD/MS is unavailable, a polar-embedded C18 column can be used with deep UV detection.

1. Mobile Phase Preparation:

  • Mobile Phase: 100% LC-MS Grade Water with 0.05% Phosphoric acid (

    
    ).
    
  • Causality: Phosphoric acid is chosen over Formic acid because it is highly transparent at 205 nm, minimizing baseline noise[1][2].

2. Instrument Parameters:

  • Column: Phenomenex Synergi Hydro-RP or Waters Atlantis T3 (150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 205 nm.

3. System Suitability & Self-Validation:

  • Inject a 0.5 mg/mL standard solution (10 µL) dissolved in water.

  • Pass Criteria:

    
     must be 
    
    
    
    min. Signal-to-Noise (S/N) ratio > 50.
  • Failure Mode: If baseline drift exceeds 5 mAU/min, replace the aqueous mobile phase, as dissolved organics or bacterial growth are absorbing the deep UV light.

References

  • Qualitative Analysis of Gamma-Bu McKendree University[Link]

  • Gamma-Butyrolactone | C4H6O2 | CID 7302 PubChem (National Institutes of Health)[Link]

  • derivatization high-performance liquid: Topics Science.gov[Link]

  • Improved Method for the Analysis of GHB in Human Hair by Liquid Chromatography Tandem Mass Spectrometry Journal of Analytical Toxicology | Oxford Academic[Link]

  • Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products ACS Chemical Biology[Link]

Sources

A Comparative Analysis of Electrophilic Reactivity: 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile vs. Gamma-Butyrolactone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic chemistry and drug development, lactones serve as versatile building blocks and key structural motifs. Gamma-butyrolactone (GBL), the simplest 4-carbon lactone, is a widely utilized intermediate and solvent, known for its stable yet reactive nature.[1][2] The introduction of substituents onto the lactone ring can dramatically alter its chemical properties, creating opportunities for novel molecular design. This guide provides an in-depth comparison of the reactivity of GBL with a functionalized analogue, 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile.

This analysis will delve into the fundamental electronic differences between these two molecules and how these differences translate into tangible variations in their susceptibility to nucleophilic attack. We will explore this through the lens of reaction kinetics, supported by detailed experimental protocols for researchers seeking to validate these principles in their own work. The primary focus will be on nucleophilic acyl substitution reactions, which are central to the chemistry of these compounds.[3][4]

Structural and Electronic Deep Dive

The reactivity of a carboxylic acid derivative, including lactones (cyclic esters), is fundamentally governed by the electrophilicity of its carbonyl carbon.[5] A greater partial positive charge on this carbon enhances its attractiveness to nucleophiles, thereby increasing the rate of nucleophilic acyl substitution.

Gamma-Butyrolactone (GBL): The Baseline

GBL features a saturated alkyl chain, which has a negligible electronic influence on the ester functional group. The carbonyl carbon's electrophilicity is standard for a cyclic ester, making it moderately reactive. It undergoes hydrolysis under basic or acidic conditions to form gamma-hydroxybutyric acid (GHB).[6][7]

This compound: An Activated System

The defining feature of this molecule is the 2-cyanoethyl group (-CH₂CH₂CN) attached to the alpha-carbon (C3) of the lactone ring. The nitrile group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This group exerts a strong negative inductive effect (-I effect), pulling electron density away from the lactone ring.

This inductive withdrawal of electrons has a cascading effect:

  • Electron density is pulled from the alpha-carbon (C3).

  • The alpha-carbon, in turn, pulls density from the adjacent carbonyl carbon.

  • This intensifies the partial positive charge (δ+) on the carbonyl carbon, making it significantly more electrophilic than the corresponding carbon in GBL.

This electronic activation is the theoretical basis for the anticipated heightened reactivity of the substituted lactone.

G cluster_main Start Lactone + Nucleophile (Nu⁻) TS1 Transition State 1 (Addition) Start->TS1 1. Addition (Rate-Limiting) Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Elimination) Intermediate->TS2 2. Elimination Product Ring-Opened Product TS2->Product note1 The electron-withdrawing nitrile group lowers the activation energy of this step, accelerating the overall reaction. note1->TS1 G cluster_workflow Hydrolysis Kinetics Workflow prep 1. Reagent Preparation - 100 mM Carbonate Buffer (pH 10.0) - 1 M Stock solutions of Lactones in Acetonitrile setup 2. Reaction Setup - Equilibrate buffer to 25°C in reaction vessel - Initiate reaction by adding lactone stock (t=0) prep->setup sampling 3. Time-Point Sampling - Withdraw aliquots at defined intervals (e.g., 0, 5, 15, 30, 60, 120 min) setup->sampling quench 4. Quench Reaction - Immediately add sample to vial with equal volume of 0.1 M HCl to neutralize base sampling->quench analysis 5. HPLC Analysis - Inject quenched samples onto RP-HPLC - Monitor peak area of starting material at 210 nm quench->analysis data 6. Data Processing - Plot ln([Lactone]) vs. Time - Calculate k_obs from the slope of the line analysis->data

Sources

A Senior Application Scientist's Guide to the Purity Validation of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically grounded methodology for the purity validation of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile. As a molecule of interest in synthetic chemistry and potentially as a precursor in drug development, ensuring its purity is paramount. We will explore the causality behind experimental choices in developing a robust GC-MS method, present a self-validating protocol, and objectively compare this technique with other analytical alternatives.

Foundational Strategy: Understanding the Analyte

Before any analytical method is developed, a thorough understanding of the target molecule is essential. This compound possesses two key functional groups: a γ-butyrolactone ring and a nitrile group. This structure dictates its physicochemical properties and, consequently, our analytical approach.

  • Structure:

    • Molecular Formula: C₇H₉NO₂

    • Molecular Weight: 139.15 g/mol

  • Key Properties for GC-MS Analysis:

    • Volatility: The molecule's moderate molecular weight suggests it is sufficiently volatile for gas chromatography without derivatization.

    • Thermal Stability: Both lactone and nitrile functional groups are generally thermally stable, making them suitable for typical GC injector and oven temperatures. However, optimization is crucial to prevent any potential degradation.

    • Polarity: The presence of the polar lactone and nitrile moieties indicates that a mid-polarity GC column would provide the best separation from potential non-polar or highly polar impurities.

The Core Technique: Purity Determination by GC-MS

GC-MS is a powerful and highly specific technique for separating and identifying volatile and semi-volatile organic compounds. It is particularly well-suited for purity analysis as it provides both chromatographic separation (purity) and mass spectrometric identification of the main component and any impurities.

The Principle of Separation and Detection

The methodology hinges on two core principles. First, Gas Chromatography (GC) separates components of a mixture based on their differential partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. Compounds with higher volatility and lower affinity for the stationary phase elute faster. Second, Mass Spectrometry (MS) bombards the eluted components with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" that allows for confident identification.

Experimental Workflow for GC-MS Analysis

The following workflow provides a comprehensive, step-by-step process for method development and validation.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Validation A Prepare Stock Solution (e.g., 1 mg/mL in Ethyl Acetate) B Create Working Standards (for Linearity & Sensitivity) A->B C Inject Sample into GC B->C D Separation in GC Column (Temperature Program) C->D E Elution into MS D->E F Ionization & Fragmentation (Electron Ionization) E->F G Mass Analysis F->G H Identify Analyte Peak (Retention Time & Mass Spectrum) G->H I Integrate Peaks & Calculate Area % H->I J Perform Method Validation (ICH Q2(R1) Guidelines) I->J K Final Purity Report J->K

Caption: A comprehensive workflow for GC-MS purity validation.

Detailed GC-MS Protocol

This protocol is designed to be a self-validating system, where the results from each step inform the quality and reliability of the final purity assessment.

Sample Preparation

  • Solvent Selection: Choose a high-purity solvent in which the analyte is soluble and that does not co-elute with the analyte or impurities. Ethyl acetate or dichloromethane are excellent starting points.

  • Stock Solution: Accurately weigh and dissolve the this compound sample to prepare a stock solution of approximately 1 mg/mL.

  • Working Sample: Dilute the stock solution to a concentration of approximately 100 µg/mL for initial analysis.

Instrumentation and Parameters

The choice of parameters is critical. The following tables provide a robust starting point, with justifications rooted in the analyte's properties.

Table 1: Recommended Gas Chromatography (GC) Parameters

ParameterSettingJustification
GC Column Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A mid-polarity 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of compounds, including the polar lactone and nitrile groups.[1]
Carrier Gas HeliumInert and provides good chromatographic efficiency.[1][2]
Flow Rate 1.0 mL/min (Constant Flow)Optimal for a 0.25 mm ID column, balancing analysis time and resolution.[2]
Injector Split/SplitlessUse a 20:1 split ratio for initial screening. For trace impurity analysis, a splitless injection is preferred to enhance sensitivity.
Injector Temp. 250 °CEnsures complete and rapid vaporization of the analyte without causing thermal degradation.[1]
Oven Program Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature gradient is essential to separate the main analyte from potential impurities with different boiling points.[2]
Injection Vol. 1 µLStandard volume to avoid column overloading.

Table 2: Recommended Mass Spectrometry (MS) Parameters

ParameterSettingJustification
Ionization Mode Electron Ionization (EI)Standard for GC-MS, provides reproducible fragmentation patterns for library matching and structural elucidation.[2]
EI Energy 70 eVThe industry standard energy that generates stable and extensive, reproducible mass spectra.
Ion Source Temp. 230 °CHigh enough to prevent condensation of analytes while minimizing thermal degradation within the source.[1]
Transfer Line Temp. 280 °CMust be hot enough to prevent analyte condensation between the GC and MS.
Acquisition Mode Full ScanEssential for initial purity assessment to detect all potential impurities.
Mass Range m/z 40 - 450A wide range ensures the capture of the molecular ion (m/z 139) and any relevant fragments or higher molecular weight impurities.
Data Analysis and Purity Calculation
  • Peak Identification: The primary peak is identified by its retention time and a confirmatory match of its mass spectrum. The expected molecular ion [M]⁺ would be at m/z 139. Key fragments would arise from the loss of the nitrile group or cleavage of the lactone ring.

  • Purity Calculation: The purity is determined using the area percent method from the total ion chromatogram (TIC).

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    It is crucial to note that this calculation assumes an equal response factor for all components. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Method Validation: Ensuring Trustworthiness

To ensure the method is suitable for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[3][4]

Table 3: Key Validation Parameters for Purity Analysis

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.The analyte peak is well-resolved from all other peaks (Resolution > 1.5). The mass spectrum of the peak is consistent with the analyte's structure.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Prepare and inject standards over a range (e.g., 1-200 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.[2]
Accuracy To determine the closeness of the test results to the true value.Analyze a sample of known purity or a sample spiked with a known amount of analyte. Recovery should be within 98.0% - 102.0%.[5]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
LOD & LOQ To determine the lowest concentration of analyte that can be detected (LOD) and quantified (LOQ).Determined based on signal-to-noise ratio (LOD S/N ≥ 3:1, LOQ S/N ≥ 10:1).[6] This is critical for quantifying trace impurities.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is an excellent choice, a senior scientist must always consider alternative methodologies. The selection of the most appropriate technique depends on the specific requirements of the analysis.

Technique_Selection A Purity Analysis Needed B Is the compound volatile & thermally stable? A->B C GC-MS B->C Yes E HPLC / LC-MS B->E No D Is structural confirmation of impurities needed? C->D F Is absolute quantification (assay) the primary goal? D->F No G qNMR D->G Yes E->F F->G Yes H Consider Titration (if applicable) F->H No

Caption: Decision tree for selecting an analytical purity testing method.

Table 4: Objective Comparison of Purity Validation Techniques

TechniquePrincipleAdvantages for this AnalyteDisadvantages
GC-MS Separation by volatility/polarity; detection by mass.- High sensitivity and specificity.[7]- Provides structural information for impurity identification.- Well-suited for the analyte's properties.- Requires analyte to be volatile and thermally stable.- Area % purity assumes equal response factors.
HPLC-UV/DAD Separation by partitioning between liquid mobile and solid stationary phases; detection by UV absorbance.- Excellent for non-volatile or thermally labile impurities.- Robust and widely available.- Less specific than MS; co-eluting impurities can go undetected.- Does not provide molecular weight information.
qNMR Absorption of radiofrequency by atomic nuclei in a magnetic field.- Provides absolute quantification without a reference standard.- Gives detailed structural information.- Significantly lower sensitivity; not suitable for detecting impurities below ~0.1%.- High instrument cost and complexity.
Titration Chemical reaction with a standardized reagent.- High accuracy and precision for assay of the main component.- Inexpensive.- Not a separation technique; cannot identify or quantify individual impurities.- Lacks specificity.[8]

Conclusion

The purity validation of this compound is most effectively and comprehensively achieved using Gas Chromatography-Mass Spectrometry. The method detailed in this guide, grounded in the analyte's specific chemical properties, provides a robust, specific, and sensitive protocol. By following the principles of causality in method development and adhering to rigorous validation standards, researchers can generate trustworthy and reliable data, ensuring the quality of their materials for downstream applications in research and development. While alternative techniques like HPLC and NMR have their place, GC-MS offers the optimal balance of separation power, identification certainty, and sensitivity for this particular analytical challenge.

References

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC. [Link]

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Academia.edu. [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Chromatographyonline.com. [Link]

  • Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). ACS Publications. [Link]

  • Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry. ACS Publications. [Link]

  • Simple Determination of Lactones in High-fat Food Products by GC/MS. ResearchGate. [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Semanticscholar.org. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Ema.europa.eu. [Link]

  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use?. Gmp-compliance.org. [Link]

  • (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate. [Link]

  • Gas Chromatographic Analysis of Nitriles. Rdiscovery.com. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek.com. [Link]

  • Analytical Method Validation: Back to Basics, Part II. Chromatographyonline.com. [Link]

  • methods of purification of organic compounds. BYJU'S. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emerypharma.com. [Link]

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A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile. In the absence of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative data from structurally related compounds to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation.

The Power of 13C NMR in Structural Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful technique that provides direct information about the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment.[1][2] Factors such as hybridization, the presence of electronegative atoms, and steric effects all influence the chemical shift, making 13C NMR an indispensable tool for confirming molecular structures.

The general range for 13C NMR chemical shifts spans from 0 to over 220 ppm.[1][3] Different types of carbon atoms resonate in characteristic regions of the spectrum, for instance, sp3-hybridized carbons are typically found upfield (lower ppm values), while sp2-hybridized carbons, such as those in carbonyl groups and aromatic rings, appear downfield (higher ppm values).[2]

Predicting the 13C NMR Spectrum of this compound

To predict the 13C NMR spectrum of this compound, we can start with the known experimental data for γ-butyrolactone (GBL), the core heterocyclic structure, and then consider the substituent effects of the propanenitrile group.

Molecular Structure and Carbon Numbering

To facilitate the discussion, the carbon atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with carbon numbering.

Comparative Analysis with Reference Compounds

The following table compares the predicted 13C NMR chemical shifts for our target molecule with the experimental values for γ-butyrolactone and tetrahydrofuran. The predictions are based on the known substituent effects of a nitrile group and an alkyl chain.

Carbon AtomThis compound (Predicted δ, ppm)γ-Butyrolactone (Experimental δ, ppm)[4][5][6]Tetrahydrofuran (Experimental δ, ppm)[7][8]
C1 (C=O) 175-180~177-
C3 (CH) 35-40~28 (CH2)~26 (CH2)
C4 (CH2) 28-33~22 (CH2)~26 (CH2)
C5 (CH2-O) 68-73~69 (CH2)~68 (CH2)
C6 (CH2) 25-30--
C7 (C≡N) 118-123--

Rationale for Predicted Chemical Shifts:

  • C1 (Carbonyl Carbon): The carbonyl carbon of the lactone is expected to be the most downfield signal, typically in the range of 170-180 ppm for esters and lactones.[1] The experimental value for γ-butyrolactone is around 177 ppm. The substituent at C3 is unlikely to significantly alter this chemical shift.

  • C3 (Methine Carbon): In γ-butyrolactone, the C3 is a methylene group (CH2) with a chemical shift of approximately 28 ppm. In our target molecule, this carbon is a methine (CH) and is attached to the propanenitrile substituent. The replacement of a hydrogen with a carbon group (the propanenitrile side chain) will cause a downfield shift (α-effect). Therefore, a predicted range of 35-40 ppm is reasonable.

  • C4 (Methylene Carbon): The C4 methylene group is adjacent to the substituted C3. The substituent at C3 will have a smaller, downfield effect on C4 (β-effect). Thus, its chemical shift is predicted to be slightly downfield from the corresponding carbon in γ-butyrolactone (~22 ppm), likely in the 28-33 ppm range.

  • C5 (Methylene Carbon adjacent to Oxygen): This carbon is attached to the ring oxygen, which causes a significant downfield shift due to the oxygen's high electronegativity. Its chemical shift is expected to be very similar to the corresponding carbon in both γ-butyrolactone (~69 ppm) and tetrahydrofuran (~68 ppm), as the substituent at C3 is relatively far away and its influence (γ-effect) is generally smaller. A range of 68-73 ppm is anticipated.

  • C6 (Methylene Carbon): This is a standard sp3-hybridized methylene carbon in the propanenitrile side chain. It is expected to appear in the typical aliphatic region, estimated to be between 25-30 ppm.

  • C7 (Nitrile Carbon): Nitrile carbons have a characteristic chemical shift range of approximately 110-125 ppm.[3][9] Therefore, a predicted range of 118-123 ppm is appropriate for C7.

Experimental Protocol for 13C NMR Acquisition

For researchers wishing to acquire an experimental spectrum of this compound, the following protocol provides a reliable starting point.

Workflow for Spectral Acquisition and Analysis

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition & Processing cluster_3 Spectral Analysis Dissolve 10-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). Dissolve 10-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). Add a small amount of TMS as an internal standard (0 ppm). Add a small amount of TMS as an internal standard (0 ppm). Dissolve 10-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3).->Add a small amount of TMS as an internal standard (0 ppm). Tune and shim the spectrometer for the specific sample. Tune and shim the spectrometer for the specific sample. Add a small amount of TMS as an internal standard (0 ppm).->Tune and shim the spectrometer for the specific sample. Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). Tune and shim the spectrometer for the specific sample.->Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). Acquire the Free Induction Decay (FID) signal. Acquire the Free Induction Decay (FID) signal. Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).->Acquire the Free Induction Decay (FID) signal. Apply Fourier transform, phase correction, and baseline correction. Apply Fourier transform, phase correction, and baseline correction. Acquire the Free Induction Decay (FID) signal.->Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal. Calibrate the spectrum using the TMS signal. Apply Fourier transform, phase correction, and baseline correction.->Calibrate the spectrum using the TMS signal. Identify and assign peaks based on predicted chemical shifts and comparison with known compounds. Identify and assign peaks based on predicted chemical shifts and comparison with known compounds. Calibrate the spectrum using the TMS signal.->Identify and assign peaks based on predicted chemical shifts and comparison with known compounds.

Caption: A typical workflow for acquiring and analyzing a 13C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-50 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.[10][11][12]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[1]

    • Typical acquisition parameters for a mid-field spectrometer (e.g., 400-500 MHz for protons) would be:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds (a longer delay may be needed for quaternary carbons like the nitrile carbon, although this molecule has none that are non-protonated)

      • Number of scans: 1024 to 4096, or more, depending on the sample concentration.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the FID into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for this compound. The predicted values, grounded in the experimental data of analogous compounds and fundamental spectroscopic principles, offer a reliable reference for researchers working with this or structurally similar molecules. For definitive structural confirmation, acquiring an experimental 13C NMR spectrum is highly recommended. Further two-dimensional NMR experiments, such as HSQC and HMBC, would enable unambiguous assignment of all carbon and proton signals.

Modern computational methods, including Density Functional Theory (DFT) and machine learning-based approaches, are also becoming increasingly accurate in predicting NMR chemical shifts and can provide an additional layer of confidence in structural assignments.[13][14][15]

References

  • Bagno, A., et al. (2013). Quantitative Prediction of 13C NMR Chemical... Concepts in Magnetic Resonance Part A, 42A, 1-13.
  • Jonas, S., & Kuhn, S. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11897-11909.
  • Guan, Y., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
  • Wiitala, K. W., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4902-4909.
  • Pihlaja, K., et al. (2006). 13C NMR Chemical Shifts of Heterocycles: 3. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. Magnetic Resonance in Chemistry, 24(8), 653-657.
  • Martinet, S., et al. (2007). 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 45(2), 182-184.
  • ResearchGate. (n.d.). The chemical structure of GBL (a) and GHB (b). The 13C-NMR spectrum of.... Retrieved from [Link]

  • Reich, H. J. (2020). 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin.
  • ResearchGate. (n.d.). 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Yeast Metabolome Database. (n.d.). gamma-butyrolactone (YMDB01418). Retrieved from [Link]

  • SpectraBase. (n.d.). gamma-Butyrolactone - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Gable, K. (2022). 13C NMR Chemical Shift.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Lepoittevin, J. P., et al. (1992). Synthesis and interaction studies of 13C labeled lactone derivatives with a model protein using 13C NMR. Bioorganic & Medicinal Chemistry Letters, 2(5), 487-490.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Impurities in 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile, a molecule featuring both a lactone and a nitrile functional group, serves as a versatile building block. However, its synthesis and storage can introduce a spectrum of impurities. These unwanted chemical entities can arise from various sources, including starting materials, by-products of side reactions, intermediates, and degradation products.[1][2] The stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification, quantification, and control of impurities to ensure patient safety.[1][3]

This guide provides a comprehensive comparison of the primary spectroscopic techniques used to separate, identify, and characterize impurities associated with this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating, orthogonal approach essential for robust impurity profiling in a regulated environment.

Section 1: Profiling Potential Impurities: A Proactive Approach

The structure of this compound—a five-membered lactone ring attached to a propanenitrile side chain—presents specific vulnerabilities to chemical transformation. A proactive analysis of its synthetic route and chemical stability allows us to anticipate the types of impurities that may be encountered.

Common Impurity Classes:

  • Synthesis-Related Impurities: These include unreacted starting materials, residual intermediates from incomplete reactions, and by-products from alternative reaction pathways.[4][5]

  • Degradation Products: The ester linkage in the lactone ring is susceptible to hydrolysis, particularly in the presence of moisture or acid/base catalysts, which would open the ring to form a γ-hydroxy carboxylic acid.[4][6] The nitrile group can also hydrolyze to form a corresponding amide or carboxylic acid.

  • Isomers: Enantiomeric impurities may be present if the synthesis is not stereospecific.[1] Positional isomers could also arise depending on the synthetic strategy.

Understanding these potential impurities is the first step in developing a targeted and effective analytical strategy.

Section 2: The Analytical Workflow: An Orthogonal, Self-Validating System

No single analytical technique can provide a complete picture of a sample's impurity profile. A robust characterization relies on an orthogonal approach, where techniques with different separation and detection principles are used to confirm results. The primary strategy involves chromatographic separation followed by spectroscopic identification.

G cluster_0 Separation & Quantification cluster_1 Identification & Structural Elucidation HPLC HPLC-UV/MS (Primary Separation & Quantification) MS Mass Spectrometry (MS) (Molecular Weight & Formula) HPLC->MS Impurity Mass NMR NMR Spectroscopy (Definitive Structure) HPLC->NMR Isolated Factions FTIR FTIR Spectroscopy (Functional Groups) HPLC->FTIR Functional Group ID MS->NMR Confirms MW NMR->MS Confirms Structure

Caption: Orthogonal workflow for impurity characterization.

Section 3: High-Performance Liquid Chromatography (HPLC): The Cornerstone of Separation

HPLC is the definitive technique for separating impurities from the main compound and quantifying them.[7] Given the polar nature of this compound and its likely hydrophilic impurities, developing a successful HPLC method presents unique challenges.

Causality Behind Method Development Choices:

  • The Challenge of Polarity: Highly polar compounds exhibit poor retention on standard C18 reversed-phase columns, often eluting in the solvent front.[8][9]

  • The Solution: To achieve adequate retention and separation, specialized columns or mobile phases are necessary. Porous graphitic carbon (PGC) columns (e.g., Hypercarb) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are excellent alternatives that provide retention for polar analytes.[8][10]

  • Detector Selection: The target molecule lacks a strong UV chromophore. Therefore, UV detection must be performed at low wavelengths (e.g., < 210 nm), which restricts the use of many common buffers and solvents.[8] A superior approach is to couple HPLC with a mass spectrometer (LC-MS), which provides both separation and mass information, or to use universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) for quantification of non-UV active impurities.[2][11]

Experimental Protocol: HPLC-UV/MS Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, Diode Array Detector (DAD), and coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: Porous Graphitic Carbon (PGC) Column (e.g., Thermo Scientific Hypercarb, 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 205 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.

Section 4: Mass Spectrometry (MS): Unveiling Molecular Weight and Formula

Coupled with HPLC or used via direct infusion for isolated impurities, MS is indispensable for determining the molecular weight of impurities.[2]

Key Insights from MS:

  • Molecular Ion Peak: Provides the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition and molecular formula.

  • Fragmentation Pattern: The way an ion breaks apart (fragmentation) provides structural clues. Nitriles often exhibit a characteristic neutral loss or a prominent [M-1] peak from the loss of an alpha hydrogen.[12]

  • A Note of Caution: It has been observed that nitrile-containing compounds can sometimes be reduced to their corresponding amines within the positive ion electrospray source, which can be a potential analytical artifact.[13][14] This highlights the need for confirmation with other techniques.

Experimental Protocol: HRMS Analysis
  • Instrumentation: ESI-Q-TOF Mass Spectrometer.

  • Sample Preparation: Isolated impurity fraction from HPLC is dissolved in 50:50 Acetonitrile:Water with 0.1% formic acid to a concentration of ~10 µg/mL.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Acquire data in high-resolution mode to obtain accurate mass measurements for parent and fragment ions.

Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

While MS provides the formula, NMR spectroscopy provides the definitive atomic-level connectivity, making it the gold standard for absolute structure elucidation of unknown impurities.[15][16]

Why NMR is Authoritative:

  • ¹H NMR: Reveals the number and type of hydrogen atoms, their electronic environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon of the lactone and the nitrile carbon will have highly characteristic chemical shifts.[17]

  • 2D NMR (COSY, HSQC, HMBC): These experiments create correlation maps that unambiguously connect protons to protons, protons to carbons, and establish long-range connectivity, allowing for the complete and definitive assembly of the molecular structure.

Experimental Protocol: NMR Analysis of an Isolated Impurity
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR: If sufficient material is available and the structure is not immediately obvious, acquire COSY, HSQC, and HMBC spectra to establish full connectivity.

  • Data Processing: Process the spectra to assign all proton and carbon signals and confirm the proposed impurity structure.

Section 6: Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Analysis

FTIR is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[18] It is an excellent screening tool for identifying major structural changes in impurities compared to the parent compound.

Diagnostic Peaks for this System:

  • Lactone Carbonyl (C=O): Five-membered ring lactones exhibit a C=O stretching frequency at a higher wavenumber than acyclic esters due to ring strain, typically in the range of 1750-1800 cm⁻¹.[19][20]

  • Nitrile (C≡N): This group shows a characteristic sharp, medium-intensity absorption in the 2240-2260 cm⁻¹ region.[19][21]

  • Hydrolysis Impurities: The appearance of a broad absorption band in the 3200-3600 cm⁻¹ region would strongly indicate the presence of a hydroxyl (-OH) group from lactone hydrolysis.

Experimental Protocol: FTIR-ATR Analysis
  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.

Section 7: Comparative Analysis of Spectroscopic Techniques

The true power of this analytical suite lies in understanding how the techniques complement each other. The table below summarizes their roles, strengths, and limitations in the context of impurity profiling for this compound.

Technique Primary Information Provided Sensitivity Specificity Primary Application Key Advantage for This Molecule
HPLC-UV/MS Separation, Retention Time, Quantification, Molecular WeightHigh (ng-pg)HighSeparation and QuantificationEssential for resolving polar impurities and providing initial mass data for identification.
Mass Spectrometry (MS) Molecular Weight, Elemental Formula (HRMS), FragmentationVery High (pg-fg)HighIdentificationProvides the molecular formula, a critical piece of the puzzle for unknown identification.
NMR Spectroscopy Definitive Molecular Structure, StereochemistryLow (mg)Very HighStructure ElucidationUnambiguously confirms the atomic connectivity of an impurity. Gold standard for proof.
FTIR Spectroscopy Functional GroupsMedium (µg)MediumScreening & ConfirmationRapidly confirms the presence/absence of key functional groups (lactone, nitrile, hydroxyl).

Conclusion

The spectroscopic characterization of impurities in this compound is a multi-faceted challenge that demands a scientifically rigorous, orthogonal strategy. While HPLC forms the foundation for separation and quantification, it is the synergistic application of Mass Spectrometry, NMR, and FTIR spectroscopy that provides the irrefutable evidence required for definitive structural elucidation. By understanding the unique strengths and causal logic behind each technique, researchers and drug development professionals can build a self-validating analytical system that ensures the quality, safety, and regulatory compliance of their materials.

References

  • Zhu, J., Cole, R. B., & Wellemans, J. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of mass spectrometry: JMS, 41(5), 633–643. [Link][13]

  • ResearchGate. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. ResearchGate. [Link][14]

  • University Course Material. Infrared Spectroscopy. Source URL not available for direct linking.[19]

  • Gazzaneo, M., et al. (2017). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 55(11), 1004-1011. [Link][15]

  • Gibis, M., & Luf, W. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of agricultural and food chemistry, 57(15), 6545–6552. [Link][22]

  • Obaideen, K., et al. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Molecules, 28(22), 7629. [Link][16]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link][12]

  • Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry, 37(12), 2007-2022. [Link][23]

  • ResearchGate. (n.d.). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. ResearchGate. [Link][17]

  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. ResearchGate. [Link][24]

  • Fischer, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1662. [Link][25]

  • Supplementary Information. (n.d.). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Source URL not available for direct linking.[26]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link][9]

  • YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Chemi-Verse. [Link][20]

  • ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. [Link][18]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. InstaNANO. [Link][21]

  • ResearchGate. (2024). How can we perform HPLC for a uv inactive & highly polar compound?. ResearchGate. [Link][11]

  • Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link][10]

  • Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. [Link][6]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. [Link][1]

  • Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Ivory Research. [Link][5]

  • Pharmatutor. (n.d.). Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. Pharmatutor. [Link][2]

  • MedCrave. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. MOJ Bioequivalence & Bioavailability. [Link][7]

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc. [Link][3]

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Safety Operating Guide

Personal Protective Equipment for Handling 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile

[1][2][3]

Executive Safety Assessment

Compound Identity: 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile Functional Analysis: This molecule combines an aliphatic nitrile tail with a gamma-butyrolactone ring. Hazard Profile:

  • Acute Toxicity (Dermal/Oral/Inhalation): High.[1] Aliphatic nitriles can metabolize to release cyanide ions (

    
    ), causing cytotoxic hypoxia.
    
  • Skin/Eye Irritation: Moderate to Severe. The lactone moiety is a known skin sensitizer and irritant.

  • Permeation Risk: High. Small organic nitriles often exhibit rapid breakthrough times through standard laboratory rubber.

Core Directive: Treat this compound as a cyanide-releasing agent with high dermal absorption potential. Standard "exam-grade" nitrile gloves are insufficient for prolonged contact.

PPE Selection Matrix

The following equipment is mandatory for all handling procedures.

Protection ZoneStandard Handling (mg scale / Solid)High-Risk Handling (Liquid / >1g / Solutions)Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Laminate / Barrier: Silver Shield® or 4H® LinersUnder Outer Nitrile glovesAliphatic nitriles can permeate standard nitrile rubber in <15 mins. Laminates provide >4hr breakthrough protection.
Respiratory Fume Hood Only (Face velocity: 100 fpm)Respirator Backup: Half-face with OV/P95 CartridgesVolatile organic vapors may carry cyanide metabolites; P95 protects against solid particulates during weighing.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Lactones cause severe corneal damage. Safety glasses are not permitted.
Body Lab Coat (Cotton/Poly)+ Chemical ApronTyvek® Coverall (Taped seams preferred)Cotton absorbs liquids, keeping toxins against the skin. Tyvek repels organic splashes.

Operational Protocols

Glove Donning & Inspection Workflow

Trusting a glove without verification is a critical failure point. Follow this self-validating protocol.

GloveProtocolStartSTART: Glove SelectionInspect1. Visual Inspection(Air Inflation Test)Start->InspectDecisionDefects Found?Inspect->DecisionDiscardDiscard & ReportDecision->DiscardYes (Holes/Tears)DonInner2. Don Inner Glove(Low-Modulus Nitrile)Decision->DonInnerNoDonOuter3. Don Outer Glove(High-Breakthrough Laminate/Nitrile)DonInner->DonOuterCheck4. Gap Check(Overlap with Lab Coat)DonOuter->CheckWorkPROCEED TO WORKCheck->Work

Figure 1: Critical Glove Donning Protocol ensuring barrier integrity before chemical exposure.

Handling & Weighing Procedure

Objective: Minimize aerosol generation and static discharge.[2]

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing fan or antistatic gun. Nitriles and lactones are polar and prone to static cling, which disperses toxic dust.

  • Transfer:

    • Use disposable spatulas (polystyrene).

    • Do not use metal spatulas if the compound is potentially acidic or wet (corrosion risk).

    • Place the receiving vessel in a secondary container (e.g., a crystallizing dish) to catch stray particles.

  • Decontamination: Wipe the balance area with a 10% Sodium Thiosulfate solution (neutralizes potential cyanide residues) followed by ethanol.

Emergency Response & Spill Management

The "Do Not" List[5]
  • DO NOT use acidic cleaning agents (e.g., HCl, Vinegar). Acid contact with nitriles can liberate Hydrogen Cyanide (HCN) gas.

  • DO NOT use standard paper towels for liquid spills >5mL. Use specialized absorbent pads.

Spill Response Decision Tree

SpillResponseAlertSPILL DETECTEDAssessAssess Volume & StateAlert->AssessSmallSolidSmall Solid (<1g)Assess->SmallSolidLiquidLargeLiquid / Large (>1g)Assess->LiquidLargeCleanSolid1. Cover with wet pad (limit dust)2. Scoop into HazWasteSmallSolid->CleanSolidEvacuateEVACUATE LABAlert Safety OfficerLiquidLarge->EvacuateIf Fume Hood CompromisedNeutralizeApply Neutralizer:10% Sodium ThiosulfateLiquidLarge->NeutralizeIn HoodDisposalSeal in Double BagLabel: 'Toxic Nitrile Waste'CleanSolid->DisposalAbsorbAbsorb with Vermiculite(Do NOT use paper)Neutralize->AbsorbAbsorb->Disposal

Figure 2: Decision logic for spill remediation, prioritizing containment of cyanide-generating vapors.

Waste Disposal & Decontamination

Classification: Hazardous Chemical Waste (Toxic / Irritant).

  • Segregation:

    • Strictly segregate from acids and oxidizers.[3]

    • Label container: "Contains Aliphatic Nitrile - DO NOT MIX WITH ACID."

  • Liquid Waste:

    • Dissolve in a compatible solvent (e.g., DMSO or Acetone) and dispose of in the "Organic Solvents - Toxic" stream.

    • If quenching is required by local EHS: Treat with alkaline bleach (pH > 10) to convert nitrile to cyanate, only if authorized by local safety protocols.

  • Solid Waste:

    • Double-bag in thick polyethylene bags (3 mil minimum).

    • Dispose of contaminated gloves and mats as solid hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aliphatic Nitriles. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionitrile (Analogous Hazard). NJ.gov. Available at: [Link]

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